molecular formula C34H46O16 B1243996 Yadanzioside P

Yadanzioside P

Numéro de catalogue: B1243996
Poids moléculaire: 710.7 g/mol
Clé InChI: OWJYNFLAIMDDLT-BUWCNATISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a natural product found in Brucea javanica with data available.

Propriétés

Formule moléculaire

C34H46O16

Poids moléculaire

710.7 g/mol

Nom IUPAC

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C34H46O16/c1-12(2)13(3)7-19(37)49-25-27-33-11-46-34(27,31(44)45-6)28(42)23(41)26(33)32(5)9-16(36)24(14(4)15(32)8-18(33)48-29(25)43)50-30-22(40)21(39)20(38)17(10-35)47-30/h7,12,15,17-18,20-23,25-28,30,35,38-42H,8-11H2,1-6H3/b13-7+/t15-,17+,18+,20+,21-,22+,23+,25+,26+,27+,28-,30-,32-,33+,34-/m0/s1

Clé InChI

OWJYNFLAIMDDLT-BUWCNATISA-N

SMILES

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

SMILES isomérique

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES canonique

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O

Synonymes

3-0-(glucopyranosyl)bruceantin
bruceantinoside B
yadanzioside P

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of Yadanzioside P: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Yadanzioside P is limited in publicly available scientific literature. This guide provides a comprehensive overview of the mechanistic pathways of structurally related quassinoids, primarily Brusatol and Bruceine D, isolated from the same plant source, Brucea javanica. The information presented herein is intended to infer the probable mechanism of action of this compound and to serve as a foundational resource for future research.

Introduction

This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenoids derived from plants of the Simaroubaceae family, notably Brucea javanica. Quassinoids have garnered significant scientific interest due to their potent and diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-malarial properties. While this compound itself has not been extensively studied, its chemical analogs, Brusatol and Bruceine D, have been the subject of numerous investigations, providing a robust framework for understanding the likely biological activities of this class of compounds. This technical guide synthesizes the current knowledge on the mechanisms of action of these related quassinoids, offering insights into the potential therapeutic applications of this compound.

Core Mechanisms of Action: A Multi-targeted Approach

The anti-neoplastic and anti-inflammatory effects of quassinoids like Brusatol and Bruceine D stem from their ability to modulate multiple critical cellular signaling pathways. This multi-targeted approach is a hallmark of their potent biological activity. The primary pathways affected include STAT3, NF-κB, and Nrf2, all of which are pivotal in cancer cell proliferation, survival, inflammation, and stress response. A significant consequence of the modulation of these pathways is the induction of apoptosis, or programmed cell death, in malignant cells.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor progression. Brusatol has been identified as a potent inhibitor of the STAT3 signaling cascade.

Mechanism:

  • Inhibition of Upstream Kinases: Brusatol abrogates the activation of STAT3 by inhibiting the phosphorylation of upstream kinases, including Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Src.[1][2]

  • Reduced Nuclear Translocation: By preventing phosphorylation, Brusatol reduces the levels of nuclear STAT3 and curtails its DNA binding ability.[1]

  • Downregulation of Target Genes: The inhibition of STAT3 activity leads to the downregulation of various anti-apoptotic and pro-proliferative genes, such as Bcl-2, Bcl-xL, and survivin.[1]

STAT3_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes Brusatol Brusatol (this compound analog) Brusatol->JAK Inhibits DNA DNA STAT3_dimer->DNA Translocates & Binds Gene_Expression Target Gene Expression (Bcl-2, Bcl-xL, Survivin) DNA->Gene_Expression Promotes

Inhibition of the STAT3 Signaling Pathway by Brusatol.
Modulation of the NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that promotes inflammation, cell survival, and proliferation, and is often dysregulated in cancer. Certain quassinoids from Brucea javanica have been shown to inhibit the NF-κB pathway.

Mechanism:

  • Inhibition of IκBα Degradation: The canonical NF-κB pathway is held in check by the inhibitor of κB (IκBα). Some quassinoids prevent the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.

  • ROS Amplification: Some compounds, in addition to inhibiting NF-κB, can amplify intracellular Reactive Oxygen Species (ROS), which can have dual roles in either promoting or inhibiting cancer cell survival depending on the context.[3]

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkBa->NFkB Releases Quassinoid Quassinoid (this compound analog) Quassinoid->IKK Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Target Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Modulation of the NF-κB Signaling Pathway.
Inhibition of the Nrf2-Mediated Antioxidant Response

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While Nrf2 is protective in normal cells, in cancer cells, its activation can confer resistance to chemotherapy. Brusatol is a well-characterized inhibitor of the Nrf2 pathway.

Mechanism:

  • Post-transcriptional Depletion of Nrf2: Brusatol causes a rapid and transient depletion of the Nrf2 protein through a post-transcriptional mechanism.

  • Increased Oxidative Stress: By inhibiting Nrf2, Brusatol prevents the expression of downstream antioxidant enzymes, leading to an accumulation of ROS. This increase in oxidative stress can trigger apoptosis in cancer cells.

  • Sensitization to Chemotherapy: Inhibition of the Nrf2-mediated defense mechanism by Brusatol can sensitize cancer cells to conventional chemotherapeutic agents.

Nrf2_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Proteasome Proteasome Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates (under stress) Brusatol Brusatol (this compound analog) Brusatol->Nrf2 Promotes Degradation ARE ARE Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression

Inhibition of the Nrf2-Mediated Antioxidant Response.
Induction of Apoptosis

A convergent outcome of the effects of Brusatol and Bruceine D on the aforementioned signaling pathways is the induction of apoptosis, primarily through the mitochondrial (intrinsic) pathway.

Mechanism:

  • Regulation of Bcl-2 Family Proteins: These quassinoids alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to increased mitochondrial outer membrane permeabilization.

  • Caspase Activation: The release of cytochrome c from the mitochondria initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and caspase-7.

  • PARP Cleavage: Activated caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Apoptosis_Induction cluster_pathways Upstream Signaling Inhibition cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Quassinoid Brusatol / Bruceine D (this compound analogs) STAT3_Inhibition STAT3 Inhibition Quassinoid->STAT3_Inhibition NFkB_Inhibition NF-κB Inhibition Quassinoid->NFkB_Inhibition Nrf2_Inhibition Nrf2 Inhibition Quassinoid->Nrf2_Inhibition Bcl2_family Bcl-2 family (Bax↑, Bcl-2↓) STAT3_Inhibition->Bcl2_family NFkB_Inhibition->Bcl2_family ROS Increased ROS Nrf2_Inhibition->ROS ROS->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Induction of Apoptosis by Quassinoids.

Quantitative Data Summary

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for Brusatol and Bruceine D in various cancer cell lines. This data provides a quantitative measure of their potent cytotoxic effects.

Table 1: IC50 Values of Brusatol in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (nM)Reference
Head and NeckLN686< 20
Head and NeckTu167< 20
Head and NeckJMAR< 20
Head and NeckFaDu< 20
Head and NeckUMSCC4721-38
Head and NeckHN-921-38
Head and NeckUD SCC221-38
Head and NeckYD-10B21-38
LeukemiaNB430
LeukemiaBV17310
LeukemiaSUPB1340
Breast CancerMCF-780
Colon CancerHCT116> 15
Colon CancerCT26373

Table 2: IC50 Values of Bruceine D in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMCF-79.5 ± 7.7
Breast CancerHs 578T0.71 ± 0.05
Bladder CancerT247.65 ± 1.2 (µg/mL)
Non-small cell lung cancerH4600.5
Non-small cell lung cancerA5490.6

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to elucidate the mechanism of action of quassinoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Brusatol, Bruceine D) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with compound and vehicle Incubate_24h->Treat_Cells Incubate_Time Incubate for 24, 48, or 72h Treat_Cells->Incubate_Time Add_MTT Add MTT solution Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 490 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for a Cell Viability (MTT) Assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the modulation of signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, STAT3, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Start Cell_Lysis Lyse treated cells Start->Cell_Lysis Protein_Quant Quantify protein concentration Cell_Lysis->Protein_Quant SDS_PAGE Separate proteins by SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect protein bands with ECL Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End Apoptosis_Assay_Workflow Start Start Treat_Cells Treat cells with compound Start->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and PI Harvest_Cells->Stain_Cells Incubate Incubate for 15 min in the dark Stain_Cells->Incubate Flow_Cytometry Analyze by flow cytometry Incubate->Flow_Cytometry Analyze_Data Quantify apoptotic cell populations Flow_Cytometry->Analyze_Data End End Analyze_Data->End

References

Yadanzioside P: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a quassinoid glycoside first identified in Brucea javanica (L.) Merr., has demonstrated notable antileukemic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, quantitative data, and insights into its potential mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

Brucea javanica, a plant belonging to the Simaroubaceae family, has a long history of use in traditional medicine for treating various ailments, including cancer.[1] Phytochemical investigations of this plant have led to the isolation of a diverse array of bioactive compounds, with quassinoids being a prominent class. Quassinoids are structurally complex, degraded triterpenoids known for their potent biological activities, including antitumor effects.

This compound was first reported as a new antileukemic quassinoid glycoside in 1986.[1] Its discovery has spurred further interest in the therapeutic potential of related compounds from Brucea species. This document synthesizes the available scientific literature to provide a detailed technical account of this compound.

Discovery and Isolation of this compound

The initial discovery and subsequent isolation of this compound have been primarily documented from the seeds of Brucea javanica and the related species Brucea antidysenterica. The general workflow for its isolation is outlined below.

Experimental Workflow

The isolation of this compound from Brucea javanica seeds involves a multi-step process of extraction and chromatographic purification.

Yadanzioside_P_Isolation_Workflow plant_material Dried, Powdered Seeds of Brucea javanica extraction Methanol (B129727) Extraction plant_material->extraction Extraction partition Solvent Partitioning (e.g., n-Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), n-Butanol) extraction->partition Crude Extract column_chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->column_chromatography Bioactive Fractions hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc Partially Purified Fractions yadanzioside_p Isolated this compound hplc->yadanzioside_p Pure Compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of quassinoid glycosides from Brucea species.

Protocol 1: Extraction

  • Plant Material Preparation: Air-dry the seeds of Brucea javanica and grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered seeds with methanol (MeOH) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. Repeat the extraction process multiple times (typically 3x) to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 2: Solvent Partitioning

  • Suspension: Suspend the crude methanolic extract in water.

  • Sequential Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Fraction Collection: Collect the respective solvent layers and concentrate them to yield different fractions. The butanol-soluble fraction is often enriched with quassinoid glycosides.

Protocol 3: Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the n-BuOH fraction to column chromatography on silica gel. Elute the column with a gradient of increasing polarity, typically using a chloroform-methanol or ethyl acetate-methanol solvent system.

  • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller molecules and pigments.

  • High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

Structural Elucidation and Physicochemical Properties

The structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Data
Technique Key Observations
¹H NMR Signals corresponding to a complex quassinoid aglycone and a glucose moiety.
¹³C NMR Resonances confirming the presence of a picrasane-type triterpene skeleton and a glucopyranosyl unit.
Mass Spec. Provides the molecular weight and fragmentation pattern consistent with the proposed structure.

Specific chemical shift values for ¹H and ¹³C NMR are crucial for structural confirmation and are typically reported in primary research articles.

Quantitative Data
Parameter Value Method
Yield Varies depending on the source material and isolation procedure.Gravimetric analysis
Purity >95% (typically achieved by HPLC)HPLC with UV detection

Biological Activity: Antileukemic Effects

This compound has been reported to exhibit significant antileukemic activity.[1] Studies on related quassinoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

In Vitro Activity
Potential Signaling Pathways

The precise molecular mechanism of this compound's antileukemic action is an area of ongoing research. However, studies on other quassinoids suggest potential involvement of key signaling pathways that regulate cell survival and apoptosis.

Quassinoid_Signaling_Pathway Quassinoids Quassinoids (e.g., this compound) PI3K_AKT PI3K/Akt Pathway Quassinoids->PI3K_AKT Inhibition NF_kB NF-κB Pathway Quassinoids->NF_kB Inhibition MAPK MAPK Pathway Quassinoids->MAPK Modulation Apoptosis Apoptosis PI3K_AKT->Apoptosis Promotion Cell_Survival Cell Survival (Inhibition) PI3K_AKT->Cell_Survival NF_kB->Apoptosis Promotion NF_kB->Cell_Survival MAPK->Apoptosis Promotion Cell_Proliferation Cell Proliferation (Inhibition) MAPK->Cell_Proliferation

Caption: Potential signaling pathways modulated by quassinoids.

Quassinoids have been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and NF-κB pathways, and modulate the MAPK pathway, ultimately leading to the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound stands out as a promising natural product with demonstrated antileukemic activity. The detailed methodologies for its isolation provided in this guide offer a foundation for researchers to obtain this compound for further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, structure-activity relationship studies could lead to the development of more potent and selective analogs for potential therapeutic applications in leukemia and other cancers.

References

The Putative Biosynthesis of Yadanzioside P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a naturally occurring triterpenoid (B12794562) glycoside isolated from the seeds of Brucea javanica, has garnered significant interest for its potent antitumor and antileukemic properties.[] Understanding its biosynthesis is paramount for developing sustainable production methods, including metabolic engineering and synthetic biology approaches, to ensure a stable supply for research and potential therapeutic applications. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid biosynthesis. While specific enzymatic steps for this compound are yet to be fully elucidated, this document outlines the likely sequence of reactions, key enzyme families involved, and relevant experimental methodologies for pathway characterization.

Introduction: The Terpenoid Origin of this compound

Terpenoids are a vast and structurally diverse class of natural products derived from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2][3] The biosynthesis of all terpenoids, including this compound, initiates from these universal building blocks, which are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, typically operating in the cytosol and mitochondria, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is active in plastids.[2][4]

The general terpenoid biosynthetic pathway can be conceptualized in three stages:

  • Upstream: The synthesis of IPP and DMAPP via the MVA and MEP pathways.

  • Midstream: The condensation of IPP and DMAPP by prenyltransferases (isoprenyl diphosphate synthases, IDSs) to form acyclic prenyl diphosphates of varying chain lengths, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).

  • Downstream: The modification of these precursors by a wide array of enzymes, including terpene synthases (TPSs), cytochrome P450 monooxygenases (CYP450s), and glycosyltransferases (GTs), to generate the vast diversity of terpenoid structures.

Based on its chemical structure, this compound is classified as a triterpenoid glycoside. This indicates that its biosynthesis likely proceeds from the C30 precursor, squalene (B77637), which is formed from the head-to-head condensation of two FPP molecules.

Putative Biosynthesis Pathway of this compound

The proposed biosynthetic pathway for this compound begins with the formation of the triterpenoid backbone, followed by a series of oxidative and glycosylation modifications.

Formation of the Triterpenoid Backbone

The initial steps leading to the triterpenoid skeleton are well-established in plant biochemistry.

  • IPP and DMAPP Synthesis: The five-carbon precursors, IPP and DMAPP, are generated through the MVA and/or MEP pathways.

  • Farnesyl Diphosphate (FPP) Synthesis: Farnesyl diphosphate synthase (FPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 compound, FPP.

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to form the C30 linear triterpene, squalene.

  • Cyclization: Squalene is then oxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). This intermediate is a critical branch point for the synthesis of various triterpenoid skeletons. An oxidosqualene cyclase (OSC), such as dammarenediol synthase (DDS) or β-amyrin synthase (bAS), catalyzes the cyclization of 2,3-oxidosqualene into a specific triterpenoid scaffold. The exact OSC involved in this compound biosynthesis remains to be identified.

Tailoring Reactions: Oxidation and Glycosylation

Following the formation of the core triterpenoid structure, a series of tailoring reactions, primarily oxidation and glycosylation, are necessary to produce this compound.

  • Oxidation: Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes responsible for introducing hydroxyl groups and other oxidative modifications to the triterpenoid backbone. These modifications are crucial for the biological activity of the final compound. Specific CYP450s would be responsible for the various hydroxylations observed in the this compound structure.

  • Glycosylation: Glycosyltransferases (GTs) catalyze the attachment of sugar moieties to the triterpenoid aglycone. This glycosylation step is a hallmark of saponins (B1172615) and significantly impacts their solubility, stability, and bioactivity. The biosynthesis of this compound would involve at least one specific GT that transfers a sugar group to the triterpenoid core.

The logical flow of the putative biosynthesis pathway is depicted in the following diagram.

YadanziosideP_Biosynthesis cluster_upstream Upstream: Precursor Synthesis cluster_midstream Midstream: Backbone Formation cluster_downstream Downstream: Tailoring Reactions MVA Mevalonate (MVA) Pathway IPP_DMAPP IPP & DMAPP MVA->IPP_DMAPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP_DMAPP FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Triterpenoid_Scaffold Triterpenoid Scaffold Oxidosqualene->Triterpenoid_Scaffold OSC Oxidized_Triterpenoid Oxidized Triterpenoid Triterpenoid_Scaffold->Oxidized_Triterpenoid CYP450s Yadanzioside_P This compound Oxidized_Triterpenoid->Yadanzioside_P GTs

Caption: Putative biosynthesis pathway of this compound.

Quantitative Data in Terpenoid Biosynthesis

While specific quantitative data for the biosynthesis of this compound is not yet available, the following table presents representative data from studies on other terpenoids to illustrate the types of measurements crucial for pathway analysis and metabolic engineering.

Parameter Enzyme/Pathway Step Value Organism/System Reference
Km Farnesyl Diphosphate Synthase (FPS)5.5 µM (for IPP)Saccharomyces cerevisiae(Representative)
kcat Squalene Synthase (SQS)0.8 s-1Saccharomyces cerevisiae(Representative)
Product Titer Artemisinic acid25 g/LEngineered Saccharomyces cerevisiae(Representative)
Gene Expression Fold Change Dammarenediol Synthase (DDS)15-fold increasePanax ginseng hairy roots (elicitor-treated)(Representative)

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify putative genes encoding the enzymes involved in this compound biosynthesis from Brucea javanica.

Methodology: Transcriptome Analysis

  • Plant Material: Collect tissues from Brucea javanica known to accumulate this compound (e.g., seeds). It is also beneficial to include tissues with low or no accumulation as a control.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform such as Illumina.

  • De Novo Assembly and Annotation: Assemble the sequencing reads into transcripts de novo. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative functions.

  • Differential Gene Expression Analysis: Compare the transcriptomes of high- and low-accumulating tissues to identify genes that are significantly upregulated in the high-accumulating tissue.

  • Candidate Gene Selection: Prioritize differentially expressed genes annotated as terpene synthases (TPSs), cytochrome P450s (CYP450s), and glycosyltransferases (GTs) for further functional characterization.

Functional Characterization of Candidate Enzymes

Objective: To confirm the biochemical function of candidate enzymes identified through transcriptome analysis.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

  • Gene Cloning and Expression: Amplify the full-length coding sequences of candidate genes from Brucea javanica cDNA. Clone the genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

  • Heterologous Protein Production: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.

  • Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • For Terpene Synthases (TPSs): Incubate the purified enzyme with the appropriate prenyl diphosphate substrate (e.g., FPP, GGPP). Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • For Cytochrome P450s (CYP450s): Reconstitute the purified CYP450 with a cytochrome P450 reductase (CPR) in a reaction mixture containing the triterpenoid substrate and NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • For Glycosyltransferases (GTs): Incubate the purified enzyme with the triterpenoid aglycone and a sugar donor (e.g., UDP-glucose). Analyze the glycosylated product by LC-MS.

The following diagram illustrates a typical experimental workflow for enzyme function validation.

Experimental_Workflow Start Candidate Gene from Transcriptome Analysis Cloning Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (GC-MS or LC-MS) Assay->Analysis Validation Function Validated Analysis->Validation

Caption: Experimental workflow for enzyme function validation.

Conclusion and Future Perspectives

While the complete biosynthetic pathway of this compound remains to be fully elucidated, this guide provides a robust framework based on established principles of terpenoid biosynthesis. The putative pathway presented here serves as a roadmap for future research aimed at identifying and characterizing the specific enzymes involved. Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives, thereby facilitating their development as potential therapeutic agents. Future efforts should focus on integrated 'omics' approaches, including genomics, transcriptomics, and metabolomics of Brucea javanica, coupled with rigorous biochemical characterization of candidate enzymes.

References

An In-depth Technical Guide to Yadanzioside P: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a naturally occurring quassinoid glycoside, has garnered significant attention within the scientific community for its potent antileukemic properties. Isolated from the seeds of Brucea javanica (L.) Merr., this complex molecule presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on data relevant to researchers and professionals in drug discovery and development. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further investigation and application of this promising natural product.

Chemical Identity and Structure

This compound is classified as a quassinoid, a group of degraded triterpenes known for their bitter taste and diverse biological activities. Its chemical structure has been elucidated as 3-O-(β-D-glucopyranosyl)bruceantin.

Chemical Structure:

G cluster_aglycone Bruceantin (Aglycone) cluster_sugar Glycoside Moiety A Picrasane Skeleton B Ester Side Chain A->B C15-ester linkage C β-D-glucopyranosyl A->C C3-O-glycosidic bond caption Simplified structural representation of this compound.

Caption: Simplified structural representation of this compound.

A more detailed 2D chemical structure is presented below:

(A 2D chemical structure image of this compound would be inserted here in a full whitepaper format. For this text-based generation, a placeholder is used).

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 79439-84-2
Molecular Formula C₃₄H₄₆O₁₆[]
IUPAC Name Methyl 15β-​[(2E)-​3,​4-​dimethyl-​1-​oxo-​2-​penten-​1-​yl]​oxy]-​13,​20-​epoxy-​3β-​(β-​D-​glucopyranosyloxy)-​11β,​12α-​dihydroxy-​2,​16-​dioxopicras-​3-​en-​21-​oate
Synonyms Bruceantinoside B

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its formulation and delivery as a potential therapeutic agent.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 710.72 g/mol []
Appearance PowderBOC Sciences
Density 1.5 ± 0.1 g/cm³ChemSrc
Boiling Point 898.4 ± 65.0 °C at 760 mmHgChemSrc
Flash Point 280.4 ± 27.8 °CChemSrc
Melting Point Not available-
Solubility Information not available-

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound. The fragmentation pattern in the mass spectrum provides valuable information for structural elucidation, particularly in identifying the aglycone and the glycosidic moiety.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its potent antileukemic activity.[] Quassinoids, in general, are known to exhibit a range of biological effects, including anticancer, antimalarial, and anti-inflammatory properties.

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the general mechanism of action for related quassinoids involves the inhibition of protein synthesis and induction of apoptosis in cancer cells.

G Yadanzioside_P This compound Cancer_Cell Leukemic Cell Yadanzioside_P->Cancer_Cell Protein_Synthesis Protein Synthesis Cancer_Cell->Protein_Synthesis Inhibition Apoptosis Apoptosis Cancer_Cell->Apoptosis Induction Cell_Death Cell Death Protein_Synthesis->Cell_Death Apoptosis->Cell_Death caption Proposed mechanism of antileukemic action.

Caption: Proposed mechanism of antileukemic action.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound are crucial for evaluating its therapeutic potential. Specific IC₅₀ values against various cancer cell lines are essential for comparative analysis and further development. While general antileukemic activity is reported, specific IC₅₀ values for this compound were not found in the immediate search results.

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica

The following is a generalized workflow for the isolation of quassinoids from Brucea javanica, which would be adapted for the specific purification of this compound.

G start Dried Seeds of Brucea javanica extraction Methanol (B129727) Extraction start->extraction partition Solvent Partitioning (e.g., with n-hexane, ethyl acetate (B1210297), n-butanol) extraction->partition chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., HPLC) chromatography1->chromatography2 end Pure this compound chromatography2->end caption General workflow for isolating this compound.

Caption: General workflow for isolating this compound.

Detailed Steps (Hypothetical based on typical natural product isolation):

  • Extraction: Powdered, dried seeds of Brucea javanica are exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The bioactive fraction (typically the ethyl acetate or n-butanol fraction for glycosides) is subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound are pooled and further purified using repeated column chromatography on different stationary phases (e.g., Sephadex LH-20) and/or high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the purified compound is confirmed by spectroscopic methods including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against leukemic cell lines can be determined using a standard method such as the MTT assay.

Workflow:

G start Leukemic Cell Culture seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of this compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT reagent incubation->mtt formazan (B1609692) Incubate to allow formazan formation mtt->formazan solubilization Add solubilizing agent (e.g., DMSO) formazan->solubilization readout Measure absorbance at ~570 nm solubilization->readout analysis Calculate IC50 value readout->analysis end Cytotoxicity Data analysis->end caption Workflow for MTT cytotoxicity assay.

Caption: Workflow for MTT cytotoxicity assay.

Protocol Outline:

  • Cell Seeding: Leukemic cells (e.g., Jurkat, K562) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This compound stands out as a compelling natural product with significant antileukemic potential. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at synthesizing more potent and selective analogs. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action. Furthermore, comprehensive in vivo studies are warranted to evaluate its efficacy and safety profile in preclinical models of leukemia, which will be critical for its potential translation into a clinical candidate. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

The Biological Potential of Yadanzioside P and Its Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of Yadanzioside P (Yad-P), a quassinoid glycoside, and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their cytotoxic and antileukemic properties, delves into their mechanisms of action, and provides detailed experimental methodologies.

Introduction to this compound and Quassinoids

This compound is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating various ailments, including cancer.[1] Quassinoids are a class of degraded triterpenoids known for their potent biological activities, which include anti-inflammatory, antiviral, and notably, anticancer effects. Yad-P has been specifically identified as a promising antileukemic agent.[1] This guide will explore the biological landscape of Yad-P and its analogues, providing a foundational resource for further research and development.

Biological Activity of this compound and Its Analogues

The primary biological activity attributed to this compound is its antileukemic potential. While specific quantitative data for Yad-P is limited in publicly available literature, the cytotoxic activities of its structural analogues, other quassinoids isolated from Brucea javanica, have been extensively studied across various cancer cell lines. These analogues provide valuable insights into the potential efficacy of this class of compounds.

Data Presentation: Cytotoxicity of Quassinoid Analogues

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quassinoid analogues of this compound against a range of cancer cell lines. This data is crucial for comparing the cytotoxic potency of these compounds.

Table 1: Cytotoxicity of Quassinoid Analogues Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
BrusatolPANC-1Pancreatic Adenocarcinoma0.36
BrusatolSW1990Pancreatic Adenocarcinoma0.10
Bruceine DPANC-1Pancreatic Adenocarcinoma2.53
Bruceine DSW1990Pancreatic Adenocarcinoma5.21
Bruceine A-Pancreatic CancerNot specified
Bruceine BSMMC7721Hepatocellular Carcinoma0.15
Bruceine D-Colorectal Cancer0.1 - 28.5
Yadanziolide A-Colorectal Cancer0.1 - 28.5
Javanicolide HHepG2Hepatocellular Carcinoma0.81 - 3.3
Javanicolide EHepG2Hepatocellular Carcinoma0.81 - 3.3
Bruceine EHepG2Hepatocellular Carcinoma0.81 - 3.3
Bruceine HHepG2Hepatocellular Carcinoma0.81 - 3.3
DehydrobrusatolHepG2Hepatocellular Carcinoma0.81 - 3.3
Yadanziolide TBel-7402Hepatocellular Carcinoma3.5 - 4.5
Yadanziolide BBel-7402Hepatocellular Carcinoma3.5 - 4.5
BruceantinolBel-7404Hepatocellular Carcinoma10
Brujavanol AOral CancerOral Cancer3.40
Brujavanol BOral CancerOral Cancer6.45

Table 2: Cytotoxicity of Javanicosides Against P-388 Murine Leukemia Cells

CompoundIC50 (µg/mL)
Javanicoside I7.5
Javanicoside J2.3
Javanicoside K1.6
Javanicoside L2.9

Mechanism of Action

The anticancer activity of quassinoids, including this compound and its analogues, is believed to be multifactorial, primarily involving the inhibition of protein synthesis and the modulation of critical cellular signaling pathways that govern cell survival and proliferation.

Inhibition of Protein Synthesis

A key mechanism of action for many quassinoids is the potent inhibition of eukaryotic protein synthesis. These compounds can interfere with the ribosomal machinery, thereby halting the translation of mRNA into proteins. This disruption of protein production disproportionately affects rapidly dividing cancer cells, which have a high demand for new proteins to sustain their growth and proliferation.

Modulation of Signaling Pathways

Quassinoids have been shown to modulate several key signaling pathways implicated in cancer progression. One of the most significant is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

  • STAT3 Signaling Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. In many cancers, including leukemia, the STAT3 pathway is aberrantly active. Quassinoids can inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes (e.g., c-Myc, Cyclin D1, Bcl-2) and subsequently inducing apoptosis in cancer cells.

Below is a diagram illustrating the proposed mechanism of action of this compound and its analogues via inhibition of the STAT3 signaling pathway.

YadanziosideP_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active dimerizes STAT3_dimer_nuc p-STAT3 Dimer STAT3_active->STAT3_dimer_nuc translocates to ProteinSynthesis Protein Synthesis Ribosome Ribosome Ribosome->ProteinSynthesis DNA DNA STAT3_dimer_nuc->DNA binds to TargetGenes Target Genes (e.g., c-Myc, Cyclin D1, Bcl-2) DNA->TargetGenes activates transcription of Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Apoptosis Apoptosis TargetGenes->Apoptosis inhibition leads to YadP This compound & Analogues YadP->STAT3_active inhibits phosphorylation YadP->Ribosome inhibits Cytokine Cytokine Cytokine->CytokineReceptor Cytokine

Caption: Proposed mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues.

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of quassinoid glycosides from Brucea javanica seeds, which can be adapted for this compound.

Isolation_Workflow start Dried Seeds of Brucea javanica extraction Methanol (B129727) Extraction start->extraction Grind and soak partition Liquid-Liquid Partition (e.g., with n-hexane, ethyl acetate, n-butanol) extraction->partition Concentrate and partition column_chroma Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) partition->column_chroma Fractionate butanol extract hplc High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) column_chroma->hplc Further purify fractions analysis Structural Elucidation (NMR, MS) hplc->analysis Isolate pure compound end Pure this compound analysis->end

Caption: General workflow for isolating this compound.

Protocol Details:

  • Extraction: Powdered, dried seeds of Brucea javanica are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The butanol fraction, which is typically rich in glycosides, is collected.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform-methanol or methanol-water to separate the components into several fractions.

  • HPLC Purification: Fractions showing promising activity or containing compounds of interest are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase gradient of methanol-water or acetonitrile-water.

  • Structural Elucidation: The structure of the purified compound (this compound) is determined by spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

MTT_Assay_Workflow start Leukemia Cell Culture seeding Seed cells into 96-well plate start->seeding treatment Add this compound (various concentrations) seeding->treatment incubation1 Incubate for 48-72 hours treatment->incubation1 mtt_addition Add MTT solution incubation1->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add solubilization solution (e.g., DMSO) incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement end Calculate IC50 value measurement->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Leukemia cells (e.g., HL-60, K562) are seeded into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment (for adherent cell lines) and recovery.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The medium from the cell plate is removed, and 100 µL of the medium containing different concentrations of the compound are added to the wells. Control wells should contain medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Incubation: The plate is incubated for a period of 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound and its quassinoid analogues from Brucea javanica represent a promising class of natural products with significant antileukemic and broader anticancer potential. Their mechanism of action, involving the inhibition of protein synthesis and modulation of key oncogenic signaling pathways like STAT3, offers multiple avenues for therapeutic intervention.

Future research should focus on several key areas:

  • Quantitative Biological Data for this compound: There is a critical need for detailed studies to determine the specific IC50 values of this compound against a comprehensive panel of leukemia and other cancer cell lines.

  • In Vivo Efficacy and Toxicity: Preclinical animal studies are essential to evaluate the in vivo antileukemic efficacy, pharmacokinetic properties, and potential toxicity of this compound.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound analogues and subsequent SAR studies could lead to the development of derivatives with improved potency, selectivity, and pharmacological profiles.

  • Elucidation of Detailed Molecular Mechanisms: Further investigation into the precise molecular targets and downstream effects of this compound will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic strategies.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound and its analogues in the field of oncology.

References

In-depth Technical Guide: In Vitro Antileukemic Activity of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published data on the in vitro antileukemic activity of Yadanzioside P did not yield specific experimental results, quantitative data, or detailed mechanistic studies directly investigating this compound's effects on leukemia cells.

While the broader class of compounds to which this compound belongs, quassinoids derived from plants of the Brucea genus, has been investigated for anticancer properties, specific research detailing the cytotoxic, apoptotic, and cell cycle inhibitory effects of this compound on leukemic cell lines is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, detailed experimental protocols, and signaling pathway diagrams specifically for this compound's antileukemic activity.

To facilitate future research in this area, this guide will instead provide a generalized framework of methodologies and potential signaling pathways that are commonly investigated when evaluating the in vitro antileukemic potential of a novel natural compound. This framework is based on established protocols and common mechanisms of action observed for other antileukemic agents.

I. Generalized Experimental Protocols for Assessing In Vitro Antileukemic Activity

Should research on this compound be undertaken, the following experimental protocols would be fundamental in characterizing its potential antileukemic effects.

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of various leukemia cell lines.

Methodology:

  • Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, Jurkat, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • MTT Assay:

    • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by non-linear regression analysis.

Apoptosis Assays

Objective: To determine if this compound induces programmed cell death (apoptosis) in leukemia cells.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Leukemia cells are treated with this compound at concentrations around the IC50 value for a specified time.

    • Cells are harvested, washed, and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cells, which are then incubated in the dark.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Caspase Activity Assays:

    • The activity of key executioner caspases (e.g., caspase-3, -7) and initiator caspases (e.g., caspase-8, -9) can be measured using colorimetric or fluorometric substrate assays.

    • Cell lysates from treated and untreated cells are incubated with specific caspase substrates, and the resulting signal is measured.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle progression of leukemia cells.

Methodology:

  • Propidium Iodide (PI) Staining:

    • Leukemia cells are treated with this compound for a defined period.

    • Cells are harvested, washed, and fixed in cold ethanol.

    • The fixed cells are treated with RNase A and stained with PI.

    • The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

II. Potential Signaling Pathways for Investigation

Based on the mechanisms of other natural antileukemic compounds, the following signaling pathways would be logical starting points for investigating the mechanism of action of this compound.

Intrinsic Apoptosis Pathway

This pathway is a common target for anticancer agents. A diagram illustrating the potential involvement of this compound is presented below.

Intrinsic_Apoptosis_Pathway cluster_cell Leukemia Cell Yadanzioside_P This compound Bcl2 Bcl-2 (Anti-apoptotic) Yadanzioside_P->Bcl2 inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Yadanzioside_P->Bax_Bak activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bcl2->Bax_Bak inhibits Bax_Bak->Mitochondrion induces pore formation Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Potential Intrinsic Apoptosis Pathway of this compound
Cell Cycle Regulation Pathway

Disruption of the cell cycle is a key mechanism for many anticancer drugs. The following diagram illustrates a hypothetical workflow for analyzing the effect of this compound on the cell cycle.

Cell_Cycle_Workflow cluster_workflow Experimental Workflow: Cell Cycle Analysis Start Leukemia Cell Culture Treatment Treat with this compound (various concentrations and times) Start->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Staining RNase Treatment and Propidium Iodide Staining Harvest->Staining Analysis Flow Cytometry Analysis Staining->Analysis Results Quantify Cell Population in G0/G1, S, and G2/M Phases Analysis->Results

Workflow for this compound Cell Cycle Analysis

III. Conclusion

While a specific, in-depth technical guide on the in vitro antileukemic activity of this compound cannot be provided due to a lack of available data, this document outlines the standard experimental approaches and potential areas of mechanistic investigation that would be necessary to characterize its activity. Future research is required to determine if this compound holds promise as a potential therapeutic agent for leukemia. The methodologies and hypothetical pathways presented here serve as a foundational guide for such research endeavors.

Yadanzioside P: A Potential Therapeutic Agent Targeting Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, also known as Bruceantinoside B, is a quassinoid, a class of bitter-tasting, degraded triterpenes, isolated from the seeds of Brucea javanica. This plant has a long history in traditional medicine for treating various ailments, and modern research has begun to uncover the potent anti-cancer properties of its chemical constituents. While specific research on this compound in the context of leukemia is limited, the broader family of quassinoids and extracts from Brucea javanica have demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines, including those of hematological origin. This document aims to provide a comprehensive overview of the potential targets and mechanisms of this compound in leukemia, drawing upon available data for related compounds and general principles of leukemia cell biology.

Molecular Targets and Mechanism of Action

While direct molecular targets of this compound in leukemia cells have not been extensively elucidated in publicly available literature, research on related quassinoids and extracts of Brucea javanica suggests several potential mechanisms. One study highlighted the potential of this compound and other compounds from Brucea javanica to interact with key proteins involved in Acute Myeloid Leukemia (AML), such as IDH2, MCL1, FLT3, and BCL2, based on in silico molecular docking studies[1].

The primary mechanism of action for many anti-cancer compounds, including those derived from natural products, is the induction of apoptosis, or programmed cell death. Extracts from Brucea javanica have been shown to induce apoptosis in cancer cells through a mitochondrial-dependent pathway, which involves the activation of caspase-3[2].

Quantitative Data on the Cytotoxicity of Related Quassinoids

CompoundCell LineCell TypeIC50 (µg/mL)Reference
BruceantinKBHuman epidermoid carcinoma of the nasopharynx0.008[3]
Brujavanol AKBHuman oral cavity cancer1.30[4][5]
Brujavanol BKBHuman oral cavity cancer2.36
Javanicoside IP-388Murine leukemia7.5
Javanicoside JP-388Murine leukemia2.3
Javanicoside KP-388Murine leukemia1.6
Javanicoside LP-388Murine leukemia2.9

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the effects of this compound on leukemia cell lines. These protocols are based on standard laboratory practices for similar compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Leukemia cell lines (e.g., HL-60, K562, Jurkat) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50, 2x IC50) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Washing and Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Based on the known mechanisms of related compounds and general principles of apoptosis in leukemia, this compound is likely to modulate key signaling pathways that regulate cell survival and death.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a common target for anti-cancer agents. It involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins.

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade YadanziosideP This compound Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) YadanziosideP->Bcl2 Inhibition Bax Bax / Bak (Pro-apoptotic) YadanziosideP->Bax Activation Bcl2->Bax Inhibition CytochromeC Cytochrome c Release Bax->CytochromeC Induction Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Experimental_Workflow Start Start: this compound CellLines Leukemia Cell Lines (e.g., HL-60, K562, Jurkat) Start->CellLines Viability Cell Viability Assay (MTT) CellLines->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Western Blot (Protein Expression) IC50->WesternBlot Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism

References

Pharmacological Profile of Yadanzioside P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated notable antitumor and antileukemic properties. This technical guide provides a comprehensive overview of the current pharmacological knowledge of this compound, with a focus on its antileukemic activity. Due to the limited specific research on this compound, this report also draws upon the well-documented mechanisms of action of structurally similar quassinoids, such as brusatol (B1667952) and bruceine D, to infer potential signaling pathways and molecular targets. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, providing available quantitative data, detailed experimental methodologies, and visual representations of putative mechanisms of action to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Brucea javanica, a plant native to Southeast Asia, has a long history of use in traditional medicine for treating various ailments, including cancer. Its therapeutic properties are largely attributed to a class of bitter compounds known as quassinoids. This compound is one such quassinoid glycoside that has been identified as a potential antineoplastic agent.[1] This document synthesizes the available pharmacological data on this compound, focusing on its antileukemic effects, and provides a framework for future research by detailing relevant experimental protocols and proposing potential mechanisms of action based on related compounds.

Antileukemic Activity

The primary evidence for the pharmacological activity of this compound comes from an in vivo study demonstrating its efficacy against P388 leukemia in mice.

Quantitative Data

The antileukemic activity of this compound was assessed by its ability to increase the lifespan of mice bearing P388 leukemia. The results are summarized in the table below.

CompoundDose (mg/kg/day)Administration RouteTreatment ScheduleT/C %
This compound5IntraperitonealDaily for 10 days116
This compound10IntraperitonealDaily for 10 days129

T/C %: (Median survival time of treated group / Median survival time of control group) x 100. A T/C % value ≥ 125 is generally considered significant antitumor activity.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound and related compounds.

In Vivo Antileukemic Assay (P388 Leukemia Mouse Model)

This protocol is based on the standard methodology for evaluating antineoplastic agents against murine leukemia.

Objective: To determine the in vivo efficacy of this compound in increasing the lifespan of mice inoculated with P388 leukemia cells.

Materials:

  • BDF1 mice

  • P388 leukemia cells

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Sterile syringes and needles

  • Animal housing facilities

Procedure:

  • Cell Inoculation: Ascitic fluid containing P388 leukemia cells is withdrawn from a donor mouse. A cell suspension is prepared, and 1 x 10⁶ cells are inoculated intraperitoneally into each experimental mouse.

  • Animal Grouping: Mice are randomly divided into control and treatment groups.

  • Compound Administration: Twenty-four hours after tumor cell inoculation, treatment is initiated. This compound, dissolved or suspended in a suitable vehicle, is administered intraperitoneally at doses of 5 and 10 mg/kg/day. The control group receives the vehicle alone. Treatment is continued daily for 10 consecutive days.

  • Observation and Data Collection: The mice are observed daily for signs of toxicity and mortality. The day of death for each mouse is recorded.

  • Data Analysis: The median survival time (MST) for each group is calculated. The antitumor activity is expressed as the T/C % [(MST of treated group / MST of control group) x 100].

Experimental Workflow for In Vivo Antileukemic Assay

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Observation and Analysis P1 Prepare P388 Leukemia Cell Suspension P2 Inoculate BDF1 Mice with P388 Cells (1x10^6 cells/mouse, i.p.) P1->P2 T1 Randomize Mice into Control and Treatment Groups P2->T1 T2 Administer this compound (5 & 10 mg/kg/day, i.p.) or Vehicle T1->T2 T3 Daily Treatment for 10 Days T2->T3 O1 Monitor Daily for Toxicity and Mortality T3->O1 O2 Record Date of Death for Each Mouse O1->O2 O3 Calculate Median Survival Time (MST) O2->O3 O4 Calculate T/C % O3->O4

Caption: Workflow of the in vivo P388 leukemia mouse model experiment.

Putative Mechanism of Action

While specific studies on the molecular mechanism of this compound are limited, the well-characterized activities of other Brucea javanica quassinoids, such as brusatol and bruceine D, provide a strong basis for inferring its potential signaling pathways. These compounds are known to induce apoptosis and inhibit key cancer-promoting pathways.

Inhibition of Nrf2 and STAT3 Signaling Pathways

Brusatol, a structurally related quassinoid, is a known inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and is often overexpressed in cancer cells, contributing to chemoresistance. Brusatol has also been shown to block the STAT3 (Signal transducer and activator of transcription 3) signaling pathway, a key regulator of oncogenesis.[4]

Induction of Apoptosis via the Mitochondrial Pathway

Bruceantin, another related quassinoid, induces apoptosis in leukemia cells through the activation of the caspase signaling pathway and mitochondrial dysfunction.[5] This involves the downregulation of anti-apoptotic proteins like Bcl-2, release of cytochrome c from the mitochondria, and subsequent activation of effector caspases. Bruceine D has also been shown to induce apoptosis in non-small-cell lung cancer cells through the generation of mitochondrial reactive oxygen species (ROS).

Based on these findings, a putative mechanism of action for this compound in leukemia cells is proposed:

Putative Signaling Pathway of this compound in Leukemia Cells

G cluster_0 Inhibition of Pro-Survival Pathways cluster_1 Induction of Apoptosis YadanziosideP This compound Nrf2 Nrf2 Pathway YadanziosideP->Nrf2 Inhibits STAT3 STAT3 Pathway YadanziosideP->STAT3 Inhibits Mitochondria Mitochondrial Dysfunction (ROS Generation) YadanziosideP->Mitochondria Induces LeukemiaCell Leukemia Cell Nrf2->LeukemiaCell Blocks Chemoresistance STAT3->LeukemiaCell Inhibits Proliferation CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->LeukemiaCell Leads to Cell Death

Caption: Proposed mechanism of this compound in inducing leukemic cell death.

Conclusion and Future Directions

This compound has demonstrated promising antileukemic activity in a preclinical model. The quantitative data from in vivo studies provide a solid foundation for its further development. However, a significant gap exists in the understanding of its specific molecular mechanisms. Future research should focus on:

  • In-depth Mechanistic Studies: Investigating the direct molecular targets of this compound and confirming its effects on the Nrf2, STAT3, and mitochondrial apoptosis pathways in various leukemia cell lines.

  • In Vitro Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a panel of human leukemia cell lines to assess its potency and selectivity.

  • Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of this compound to support its potential clinical translation.

By addressing these research questions, the full therapeutic potential of this compound as a novel antileukemic agent can be elucidated, paving the way for its potential application in cancer therapy.

References

Yadanzioside P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND: Yadanzioside P CAS NUMBER: 79439-84-2 MOLECULAR FORMULA: C₃₄H₄₆O₁₆ MOLECULAR WEIGHT: 710.72 g/mol

Core Data Summary

This compound is a quassinoid glycoside with significant antileukemic properties. It is a natural product isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine. Its chemical structure is characterized by a complex tetracyclic triterpene skeleton linked to a glucose molecule.

PropertyValueReference
CAS Number 79439-84-2[1]
Molecular Formula C₃₄H₄₆O₁₆[1]
Molecular Weight 710.72 g/mol [1]
Source Seeds of Brucea javanica (L.) Merr.[1]
Biological Activity Antileukemic[1]

Experimental Protocols

Isolation of this compound from Brucea javanica

While specific, detailed protocols for the isolation of this compound are proprietary to the research groups that have published on this compound, a general workflow can be inferred from the literature on isolating quassinoids from Brucea javanica.

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered seeds of Brucea javanica are subjected to extraction with methanol (B129727) at room temperature. This process is typically repeated multiple times to ensure a high yield of the crude extract.

  • Fractionation: The crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the water-soluble fraction.

  • Purification: The water-soluble fraction is subjected to multiple steps of column chromatography. This may involve silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

  • Final Purification: The fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column, to yield the pure compound. The structure of the isolated this compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assays

The antileukemic activity of this compound is typically evaluated using in vitro cytotoxicity assays against various leukemia cell lines, such as P-388 murine leukemia cells and HL-60 human promyelocytic leukemia cells.

2.2.1. MTT Assay for Cell Viability

This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Leukemia cells (e.g., HL-60) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere or stabilize overnight.

  • Treatment: The cells are then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.

  • Incubation: The plates are incubated for different time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

2.2.2. Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is employed to quantify the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: Leukemia cells are treated with this compound at concentrations around its IC₅₀ value for a specified duration.

  • Cell Staining: After treatment, the cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways

While the precise signaling pathways modulated by this compound have not been extensively elucidated in the available literature, the known mechanisms of action for related quassinoids suggest potential targets. Quassinoids are generally known to be potent inhibitors of protein synthesis and can induce apoptosis and cell cycle arrest in cancer cells.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the activity of similar compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This could involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_cell Cancer Cell Yadanzioside_P This compound Protein_Synthesis Protein Synthesis Yadanzioside_P->Protein_Synthesis Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins Yadanzioside_P->Bcl2_Family Apoptosis Apoptosis Protein_Synthesis->Apoptosis Contributes to Mitochondrion Mitochondrial Stress Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

This proposed pathway suggests that this compound may exert its antileukemic effects through a multi-pronged approach involving the inhibition of protein synthesis and the induction of apoptosis via the mitochondrial pathway. Further research is required to validate these specific molecular targets and signaling cascades.

References

Yadanzioside P: A Technical Guide to Its Natural Source, Extraction, and Putative Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a naturally occurring quassinoid glycoside that has garnered attention within the scientific community for its potential therapeutic properties, particularly its antileukemic activity. This technical guide provides a comprehensive overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its potential biological signaling pathways based on current understanding of the broader class of quassinoids.

Natural Source of this compound

The exclusive natural source of this compound identified to date is the seeds of Brucea javanica (L.) Merr., a plant belonging to the Simaroubaceae family.[1][2][3] Commonly known as "Ya-dan-zi" in traditional Chinese medicine, this evergreen shrub is widely distributed in Southeast Asia and northern Australia.[4] The seeds of Brucea javanica are rich in a variety of bioactive compounds, most notably quassinoids, which are tetracyclic triterpenoids known for their bitter taste and diverse pharmacological effects.[2]

Extraction and Isolation of this compound

While a specific, detailed protocol exclusively for this compound is not extensively documented in publicly available literature, a general methodology for the isolation of quassinoid glycosides from Brucea javanica seeds can be constructed from various studies. This process typically involves solvent extraction, liquid-liquid partitioning, and a series of chromatographic separations.

General Experimental Protocol

2.1.1. Plant Material Preparation: Dried, mature seeds of Brucea javanica are ground into a fine powder to increase the surface area for efficient solvent extraction.

2.1.2. Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a polar solvent. Methanol (B129727) or 95% ethanol (B145695) are commonly employed for this purpose. The extraction is typically performed at room temperature over several days with repeated solvent changes to ensure maximum yield of the target compounds.

2.1.3. Liquid-Liquid Partitioning: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This step serves to separate compounds based on their polarity, with quassinoid glycosides like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate and water fractions).

2.1.4. Chromatographic Purification: The fraction enriched with this compound is then subjected to a series of column chromatography steps for further purification.

  • Macroporous Resin Column Chromatography: The enriched fraction may first be passed through a macroporous resin column to remove pigments and other impurities.

  • Silica (B1680970) Gel Column Chromatography: The eluate from the macroporous resin is then subjected to silica gel column chromatography. A gradient elution system, often a mixture of chloroform and methanol in increasing polarity, is used to separate the various components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are pooled and further purified using preparative HPLC. A C18 column with a mobile phase consisting of a gradient of methanol and water is a common choice for the final purification of quassinoid glycosides.

Quantitative Data
Extraction/Fractionation StepStarting MaterialSolvent SystemYieldCompound(s) of InterestReference
Ethanolic Extraction2 kg powdered B. javanica seeds95% Ethanol53.6 g (2.68%)Crude Extract
Liquid-Liquid Partitioning53.6 g crude extractn-Hexane, Chloroform, Ethyl Acetate, WaterNot SpecifiedFractionated Extracts
Quassinoid ContentB. javanica samplesMethanol0.05-0.12%Bruceoside B
Quassinoid ContentB. javanica samplesMethanol0.19-0.38%Bruceoside A
Quassinoid ContentB. javanica samplesMethanol0.07-0.18%Brusatol

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit antileukemic activity. While the specific molecular mechanisms and signaling pathways directly modulated by this compound have not been elucidated, the broader class of quassinoids is known to exert cytotoxic effects through various mechanisms.

3.1. Inhibition of Protein Synthesis: A primary mechanism of action for many quassinoids is the inhibition of protein synthesis. This is thought to occur through interference with the peptidyl transferase center on the ribosome, thereby preventing peptide bond formation.

3.2. Modulation of Key Signaling Pathways: Quassinoids have been shown to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation. These include:

  • NF-κB (Nuclear Factor-kappa B) Pathway: Some quassinoids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade is another crucial signaling pathway that can be affected by quassinoids. This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

  • HIF-1α and MYC: Some quassinoids have been shown to target Hypoxia-Inducible Factor-1α (HIF-1α) and the MYC oncogene, both of which are critical for tumor growth and survival.

Based on the known activities of related quassinoids, it is plausible that this compound exerts its antileukemic effects through one or more of these signaling pathways. Further research is required to delineate the specific molecular targets of this compound.

Visualizations

Experimental Workflow

Extraction_and_Isolation_of_Yadanzioside_P start Dried Seeds of Brucea javanica powder Powdered Seeds start->powder extraction Solvent Extraction (Methanol or Ethanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate, Water) crude_extract->partitioning fractions Enriched Polar Fractions (Ethyl Acetate/Water) partitioning->fractions column_chrom Column Chromatography (Macroporous Resin & Silica Gel) fractions->column_chrom hplc_fractions Semi-Purified Fractions column_chrom->hplc_fractions prep_hplc Preparative HPLC (C18 Column) hplc_fractions->prep_hplc yad_p This compound prep_hplc->yad_p Potential_Signaling_Pathways_of_Yadanzioside_P cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes yad_p This compound protein_synthesis Protein Synthesis Inhibition yad_p->protein_synthesis Inhibits mapk MAPK Pathway yad_p->mapk Modulates nfkb NF-κB Pathway yad_p->nfkb Modulates hif1a_myc HIF-1α / MYC Regulation yad_p->hif1a_myc Modulates apoptosis Apoptosis protein_synthesis->apoptosis proliferation Decreased Cell Proliferation protein_synthesis->proliferation mapk->apoptosis mapk->proliferation nfkb->proliferation inflammation Reduced Inflammation nfkb->inflammation hif1a_myc->proliferation

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid isolated from the seeds of Brucea javanica, has garnered interest for its potential antitumor and antileukemic properties. Accurate and reliable quantification of this compound is crucial for quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. This application note provides a detailed protocol for the HPLC analysis of this compound, including a stability-indicating method, to ensure specificity and accuracy.

Analytical Method

A reversed-phase HPLC method with UV detection is proposed for the determination of this compound. This method is based on established protocols for the analysis of similar quassinoids found in Brucea javanica.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Column C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).
Mobile Phase A: WaterB: Methanol (B129727) or Acetonitrile
Gradient Elution 0-10 min: 15-35% B10-30 min: 35-45% B30-36 min: 45-48% B
Flow Rate 1.0 mL/min
Column Temperature 29°C
Injection Volume 10 µL
Detection Wavelength A photodiode array detector is recommended to determine the optimal wavelength of maximum absorbance for this compound. Based on similar compounds, a starting wavelength of 221 nm or 270 nm can be used.[1][2]

Experimental Protocols

Preparation of Standard Solutions

A certified analytical standard of this compound should be used.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or ethanol (B145695) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation (from Brucea javanica seeds)
  • Grinding: Grind the dried seeds of Brucea javanica into a fine powder.

  • Extraction: Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes to ensure complete extraction of the quassinoids.[1]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix and any degradation products.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) of ≥ 0.999.
Accuracy (% Recovery) Within 98-102%.
Precision (% RSD) Intra-day and inter-day precision with a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.
Stability-Indicating Method Development: Forced Degradation Studies

To ensure the method can accurately measure this compound in the presence of its degradation products, forced degradation studies should be performed. A target degradation of 10-30% is recommended.[3]

Stress ConditionProtocol
Acid Hydrolysis Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.
Base Hydrolysis Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection.
Oxidative Degradation Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 70°C for 48 hours.[3]
Photolytic Degradation Expose the sample solution to UV light (254 nm) and fluorescent light for an extended period.

The chromatograms from the stressed samples should be analyzed to ensure the separation of the this compound peak from any degradation product peaks.

Visualizations

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard This compound Analytical Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Brucea javanica Seed Powder Extraction Methanol Extraction (Ultrasonication) Sample->Extraction Working Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC System (C18 Column) Working->HPLC Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Detection PDA Detector (221 or 270 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Method Validation (ICH Guidelines) Integration->Validation

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Study Logic

Forced_Degradation cluster_stress Stress Conditions YadanziosideP This compound Sample Acid Acid Hydrolysis (0.1 M HCl) YadanziosideP->Acid Base Base Hydrolysis (0.1 M NaOH) YadanziosideP->Base Oxidation Oxidation (3% H₂O₂) YadanziosideP->Oxidation Thermal Thermal (70°C) YadanziosideP->Thermal Photo Photolytic (UV/Vis Light) YadanziosideP->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Resolution Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result

Caption: Logical flow of a forced degradation study.

References

Application Notes and Protocols for Quantifying Yadanzioside P in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a quassinoid glycoside first isolated from Brucea javanica (L.) Merr., a plant used in traditional medicine with known antileukemic properties. As a member of the quassinoid family, this compound is of significant interest for its potential therapeutic applications, particularly in oncology. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials, primarily focusing on Brucea javanica. The methodologies are based on established techniques for the analysis of structurally similar quassinoid glycosides and can be adapted and validated for the specific quantification of this compound.

Data Presentation: Quantitative Analysis of Quassinoids in Brucea javanica

While specific quantitative data for this compound is not widely published, the following table summarizes the content of other major quassinoids found in Brucea javanica seeds, providing a reference for expected concentration ranges.

QuassinoidConcentration Range (% w/w)Analytical MethodReference
Bruceoside A0.19 - 0.38HPLC[1]
Bruceoside B0.05 - 0.12HPLC[1]
Brusatol0.07 - 0.18HPLC[1]
Bruceine DNot specifiedHPLC

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes an efficient method for extracting this compound and other quassinoid glycosides from dried and powdered plant material, such as the seeds of Brucea javanica.

Materials and Reagents:

  • Dried, powdered Brucea javanica seeds

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.45 µm syringe filters

Protocol:

  • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Add 50 mL of 80% aqueous methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C) to enhance extraction efficiency.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Re-dissolve the dried extract in a known volume (e.g., 10 mL) of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Workflow for Extraction of this compound

G plant Powdered Plant Material solvent Add 80% Methanol plant->solvent ultrasonication Ultrasonic Extraction (30 min, 40°C) solvent->ultrasonication centrifugation Centrifugation (4000 rpm, 15 min) ultrasonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant residue Plant Residue centrifugation->residue combine Combine Supernatants supernatant->combine repeat Repeat Extraction x2 residue->repeat repeat->solvent evaporation Rotary Evaporation combine->evaporation dissolve Re-dissolve in Methanol evaporation->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC/LC-MS/MS Analysis filter->hplc

Caption: Workflow for the ultrasonic-assisted extraction of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of quassinoid glycosides, which can be optimized for this compound. A reference standard of isolated and purified this compound is required for accurate quantification.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water (with 0.1% formic acid, optional)

    • B: Acetonitrile or Methanol

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    35 40 60
    40 10 90
    45 10 90

    | 50 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220-280 nm (select the optimal wavelength based on the UV spectrum of this compound)

  • Injection Volume: 10 µL

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.

  • Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: As described for the HPLC method.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode (to be optimized for this compound).

  • MS/MS Parameters:

    • Precursor Ion: The [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion of this compound.

    • Product Ions: Characteristic fragment ions of this compound, determined by infusion of a standard solution.

    • Collision Energy: Optimized for the fragmentation of the precursor ion.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol:

  • Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal ionization mode and to identify the precursor and product ions for MRM analysis.

  • Standard and Sample Preparation: Prepare calibration standards and sample extracts as described for the HPLC method. An internal standard (a structurally similar compound not present in the sample) should be added to all standards and samples to improve accuracy.

  • LC-MS/MS Analysis: Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples based on this calibration curve.

Postulated Signaling Pathways for this compound

Based on studies of other quassinoids from Brucea javanica with anticancer activity, this compound is likely to exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Two such pathways are the PI3K/Akt/NF-κB and JAK2/STAT3 pathways.

PI3K/Akt/NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to YadanziosideP This compound YadanziosideP->Akt Inhibits Gene Target Gene Expression (Proliferation, Survival, Inflammation) NFkB_n->Gene Promotes Transcription

Caption: Postulated inhibition of the PI3K/Akt/NF-κB pathway by this compound.

JAK2/STAT3 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineR Cytokine Receptor JAK2 JAK2 CytokineR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates to YadanziosideP This compound YadanziosideP->JAK2 Inhibits Gene Target Gene Expression (Cell Growth, Proliferation) STAT3_dimer_n->Gene Promotes Transcription

Caption: Postulated inhibition of the JAK2/STAT3 signaling pathway by this compound.

Disclaimer

The provided protocols are intended as a guide and may require optimization and validation for specific laboratory conditions and plant materials. A certified reference standard for this compound is essential for accurate quantification. The signaling pathway diagrams represent plausible mechanisms of action based on related compounds and require experimental verification for this compound.

References

Application Notes and Protocols: Yadanzioside P Cytotoxicity in AML Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Myeloid Leukemia (AML) is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal white blood cells that accumulate in the bone marrow and interfere with the production of normal blood cells. While combination chemotherapy is the primary treatment, the prognosis for many patients remains poor, necessitating the development of novel therapeutic agents.

Yadanzioside P, a natural product, represents a potential candidate for investigation due to the known anticancer properties of similar compounds. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various AML cell lines. The methodologies outlined here serve as a comprehensive guide for researchers to determine the half-maximal inhibitory concentration (IC50), characterize the mode of cell death, and investigate the potential mechanism of action.

While specific data on this compound's effect on AML is emerging, this note provides hypothetical data to illustrate expected outcomes and data presentation.

Key Experiments & Protocols

A systematic evaluation of a novel compound's cytotoxic potential involves a series of well-defined experiments. The workflow typically begins with determining the dose-dependent effect on cell viability, followed by elucidating the mechanism of cell death.

G cluster_workflow Experimental Workflow A AML Cell Line Culture (HL-60, KG-1a, U937) B Dose-Response Assay (MTT) Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI) Characterize Cell Death B->C D Mechanism of Action Study (e.g., Western Blot for Apoptotic Proteins) C->D E Data Analysis & Interpretation D->E

Caption: General workflow for evaluating the cytotoxicity of this compound.

Protocol 1: AML Cell Line Culture

This protocol describes the standard procedure for culturing suspension AML cell lines such as HL-60, KG-1a, and U937.[1][2]

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (100x)

  • AML cell lines (e.g., HL-60, U937, KG-1a, THP-1)[3]

  • Sterile cell culture flasks (T-25 or T-75)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Prepare complete growth medium: RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.

  • Thaw cryopreserved cells rapidly in a 37°C water bath.

  • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL by splitting the culture every 2-3 days.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • AML cells

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.[4]

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated AML cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with this compound at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the stained cells immediately by flow cytometry.

Hypothetical Data Presentation

The following tables represent potential data obtained from the described experiments.

Table 1: Hypothetical IC50 Values of this compound in AML Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HL-60 45.222.510.8
KG-1a 68.741.325.1
U937 35.818.99.2
THP-1 52.130.416.7

Table 2: Hypothetical Apoptosis Analysis in HL-60 Cells Treated with this compound (IC50 at 48h)

TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Control (Vehicle) 95.12.51.80.6
This compound 48.325.422.14.2

Proposed Mechanism of Action: Induction of Intrinsic Apoptosis

Many natural compounds exert their anticancer effects by inducing apoptosis. A plausible mechanism for this compound is the activation of the intrinsic (mitochondrial) apoptotic pathway. This pathway is regulated by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both anti-apoptotic (e.g., BCL-2, Mcl-1) and pro-apoptotic (e.g., BAX, BAK, PUMA) members.

Upon receiving an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, activating a cascade of caspases (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway Yad This compound Bcl2 BCL-2 / Mcl-1 (Anti-apoptotic) Yad->Bcl2 Inhibits Bax BAX / BAK (Pro-apoptotic) Yad->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Permeabilizes Membrane (MOMP) CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

In Vivo Animal Models for Yadanzioside P Studies: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for specific in vivo animal model studies on Yadanzioside P did not yield dedicated experimental results for this compound. Therefore, the following application notes and protocols are based on established methodologies for evaluating similar natural compounds with potential anti-inflammatory, anti-cancer, and anti-diabetic properties.

This document provides a framework for researchers, scientists, and drug development professionals on how to design and conduct in vivo animal studies to investigate the pharmacological effects of a compound like this compound. The protocols and diagrams presented are illustrative and should be adapted based on the specific research question and the compound's characteristics.

I. General Considerations for In Vivo Studies

Before initiating any animal study, it is crucial to adhere to ethical guidelines for animal welfare and obtain approval from the Institutional Animal Care and Use Committee (IACUC). Key considerations include the choice of animal model, determination of appropriate dosages, and selection of relevant biomarkers for assessing efficacy and toxicity.

II. Hypothetical In Vivo Models for this compound

Based on the known activities of other related compounds, this compound could be investigated using various animal models to explore its therapeutic potential.

A. Anti-inflammatory Activity

1. Carrageenan-Induced Paw Edema in Rodents: This is a widely used model for acute inflammation.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Principle: Carrageenan injection in the paw induces a localized inflammatory response characterized by edema.

  • Application: To assess the ability of this compound to inhibit acute inflammation.

2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics systemic inflammatory responses seen in sepsis.

  • Animal Model: C57BL/6 mice.

  • Principle: LPS administration triggers a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines.

  • Application: To evaluate the effect of this compound on systemic inflammation and cytokine production.

B. Anti-Cancer Activity

1. Xenograft Models: Human cancer cells are implanted into immunodeficient mice.

  • Animal Model: Nude mice (athymic) or SCID mice.

  • Principle: Allows the study of human tumor growth in a living organism.

  • Application: To determine the efficacy of this compound in inhibiting tumor growth of specific cancer cell lines.

2. Chemically-Induced Carcinogenesis Models: Carcinogens are used to induce tumors in animals.

  • Animal Model: Dependent on the target organ (e.g., azoxymethane (B1215336) for colon cancer in rats).

  • Principle: Mimics the process of tumor development in humans.

  • Application: To investigate the potential of this compound to prevent or treat specific types of cancer.

C. Anti-Diabetic Activity

1. Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells.

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Principle: Induces a state of hyperglycemia resembling Type 1 diabetes.

  • Application: To assess the potential of this compound to lower blood glucose levels and protect pancreatic islets.

2. High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes: This model mimics the metabolic syndrome in humans.

  • Animal Model: C57BL/6 mice.

  • Principle: A long-term HFD leads to obesity, insulin (B600854) resistance, and hyperglycemia.

  • Application: To evaluate the effects of this compound on insulin sensitivity, glucose metabolism, and weight management.

III. Data Presentation: Illustrative Quantitative Data Tables

The following tables are examples of how quantitative data from hypothetical in vivo studies on this compound could be structured.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%)
Control (Vehicle)-1.25 ± 0.15-
Indomethacin100.55 ± 0.0856
This compound250.98 ± 0.1221.6
This compound500.76 ± 0.1039.2
This compound1000.62 ± 0.0950.4

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg/day)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Control (Vehicle)-1500 ± 250-
Doxorubicin2450 ± 12070
This compound501100 ± 18026.7
This compound100800 ± 15046.7

IV. Experimental Protocols

The following are generalized protocols that would be adapted for specific studies.

A. Protocol: Carrageenan-Induced Paw Edema
  • Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week.

  • Grouping: Divide animals into five groups (n=6 per group): Control, Standard (Indomethacin 10 mg/kg), and this compound (25, 50, and 100 mg/kg).

  • Drug Administration: Administer the respective treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

B. Protocol: Xenograft Tumor Model
  • Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer cells).

  • Animal Preparation: Use 6-8 week old male athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach a volume of approximately 100 mm³, randomize mice into treatment groups.

  • Drug Administration: Administer this compound (e.g., 50 and 100 mg/kg) and a positive control (e.g., Doxorubicin) daily via oral gavage or intraperitoneal injection for 21 days.

  • Endpoint Measurement: At the end of the treatment period, measure the final tumor volume and weight.

  • Histopathological Analysis: Excise tumors for histological and immunohistochemical analysis.

V. Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a generic experimental workflow and a simplified signaling pathway relevant to inflammation and cancer research.

G cluster_preclinical Pre-clinical In Vivo Study Workflow acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping treatment Treatment Administration (this compound / Vehicle / Positive Control) grouping->treatment monitoring Monitoring of Health & Disease Progression treatment->monitoring endpoint Endpoint Data Collection (e.g., Tumor size, Biomarkers) monitoring->endpoint analysis Statistical & Histopathological Analysis endpoint->analysis

Caption: A generalized workflow for an in vivo animal study.

G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes induces YadanziosideP This compound (Hypothesized Target) YadanziosideP->IKK inhibits?

Caption: A simplified diagram of the NF-κB signaling pathway.

Yadanzioside P: Inducing Apoptosis in Cancer Cells for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated potential as an antileukemic agent. Quassinoids, a class of bitter principles derived from the Simaroubaceae family, to which Brucea javanica belongs, are known for their diverse biological activities, including potent antitumor effects. Extracts from Brucea javanica have been traditionally used in Chinese medicine and have been shown in modern research to induce apoptosis in a variety of cancer cell lines, including those of the pancreas, colon, and breast. While specific mechanistic data for this compound is limited, the broader family of related compounds from Brucea javanica provides a strong indication of its potential mechanism of action in inducing programmed cell death in cancer cells.

This document provides an overview of the current understanding of how related quassinoids induce apoptosis and offers detailed protocols for researchers to investigate the specific effects of this compound. It is important to note that much of the mechanistic data presented is based on studies of other quassinoids, such as Bruceine D, and extracts of Brucea javanica. Researchers should, therefore, use this information as a guide for their own investigations into this compound.

Mechanism of Action: Insights from Related Compounds

Studies on quassinoids isolated from Brucea javanica suggest that their anticancer activity is mediated through the induction of apoptosis via multiple signaling pathways. The primary mechanisms appear to involve the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspases.

Key signaling pathways implicated in the pro-apoptotic effects of Brucea javanica quassinoids include:

  • JNK Pathway Activation: Some quassinoids, like Bruceine D, have been shown to stimulate the phosphorylation of c-Jun N-terminal kinase (JNK).[1] Activation of the JNK pathway is a critical step in mediating stress-induced apoptosis.

  • PI3K/Akt/NF-κB Pathway Inhibition: Other studies on quassinoids from Brucea javanica have demonstrated the inhibition of the PI3K/Akt/NF-κB signaling cascade.[2] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to the upregulation of pro-apoptotic proteins.

  • Caspase Activation: A common downstream effect of these signaling events is the activation of the caspase cascade. Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis induced by Brucea javanica extracts.[3]

Data Presentation: Cytotoxicity of Related Quassinoids

While specific IC50 values for this compound are not widely available in the public domain, data for other cytotoxic quassinoids from Brucea javanica can provide a reference point for designing experiments.

CompoundCancer Cell LineIncubation TimeIC50 Value (µM)Reference
Bruceine DH460 (Non-small cell lung cancer)48 h0.5[1]
Bruceine DA549 (Non-small cell lung cancer)48 h0.6[1]

Experimental Protocols

The following are detailed protocols that can be adapted to study the effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of treatment.

  • Treat the cells with the desired concentrations of this compound (including a vehicle control) for the selected time period.

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping and centrifugation (for suspension cells). Collect both the adherent and floating cells to include the apoptotic population.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, p-JNK, JNK, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in Protocol 2.

  • Lyse the cells with RIPA buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Visualizations

Yadanzioside_P_Apoptosis_Pathway Yadanzioside_P This compound JNK_Pathway JNK Pathway Yadanzioside_P->JNK_Pathway activates PI3K_Akt_Pathway PI3K/Akt Pathway Yadanzioside_P->PI3K_Akt_Pathway inhibits Bcl2_family Bcl-2 family proteins (e.g., Bax/Bcl-2 ratio) JNK_Pathway->Bcl2_family modulates NF_kB NF-κB PI3K_Akt_Pathway->NF_kB activates NF_kB->Bcl2_family regulates Mitochondria Mitochondria Caspase9 Caspase-9 activation Mitochondria->Caspase9 activates Bcl2_family->Mitochondria regulates cytochrome c release Caspase3 Caspase-3 activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (various concentrations and time points) start->treatment cell_viability Cell Viability Assay (MTT) treatment->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 cell_viability->ic50 end End: Elucidate Mechanism ic50->end quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis quantify_apoptosis->end protein_expression Analyze Protein Expression (Caspases, Bcl-2 family, etc.) western_blot->protein_expression protein_expression->end

Caption: General experimental workflow for studying this compound.

References

Application Notes & Protocols: Isolation of Yadanzioside P from Brucea javanica Seeds

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the isolation of Yadanzioside P, a quassinoid glycoside with noted antileukemic activity, from the seeds of Brucea javanica (L.) Merr. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Brucea javanica (L.) Merr., a plant from the Simaroubaceae family, is a traditional medicinal herb used in Southeast Asia.[1] Its seeds are a rich source of quassinoids, a group of bitter triterpenoids known for their diverse biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[1][2] this compound is a quassinoid glycoside isolated from Brucea javanica seeds and has demonstrated potential as an antileukemic agent.[3] The protocol outlined below details a multi-step process for the extraction, fractionation, and purification of this compound.

Experimental Workflow

The overall workflow for the isolation of this compound involves sample preparation, solvent extraction, liquid-liquid partitioning to separate compounds based on polarity, and subsequent chromatographic purification steps to isolate the target compound.

experimental_workflow start Dried Brucea javanica Seeds powder Pulverize Seeds start->powder extract Methanol (B129727) Extraction powder->extract partition Liquid-Liquid Partitioning extract->partition chromatography1 Silica (B1680970) Gel Column Chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 end Pure this compound chromatography2->end

Figure 1: Experimental workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material and Preparation
  • Source: Obtain dried seeds of Brucea javanica (L.) Merr.

  • Preparation: Grind the dried seeds into a coarse powder using a mechanical grinder.

Extraction
  • Maceration: Soak the powdered seeds (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Liquid-Liquid Partitioning
  • Suspension: Suspend the crude methanol extract in distilled water.

  • Fractionation: Perform sequential partitioning of the aqueous suspension with solvents of increasing polarity:

  • Collection: Collect each solvent fraction and the final aqueous fraction. This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and/or n-butanol).

Chromatographic Purification
  • Stationary Phase: Pack a glass column with silica gel (70-230 mesh).

  • Sample Loading: Adsorb the dried ethyl acetate or n-butanol fraction onto a small amount of silica gel and load it onto the column.

  • Mobile Phase: Elute the column with a gradient of chloroform and methanol. A common starting point is 100% chloroform, gradually increasing the methanol concentration.

  • Fraction Collection: Collect fractions of a fixed volume and monitor by thin-layer chromatography (TLC).

  • Pooling: Combine fractions containing the target compound, as indicated by TLC analysis.

  • Column: Use a C18 reversed-phase preparative HPLC column.

  • Mobile Phase: A gradient of methanol and water is typically used for the separation of quassinoid glycosides.[4]

  • Detection: Monitor the elution at a suitable wavelength, such as 221 nm.

  • Purification: Inject the semi-purified fraction from the silica gel column and collect the peak corresponding to this compound.

  • Final Processing: Concentrate the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the isolation process. Note that yields and purity can vary depending on the starting material and experimental conditions.

ParameterValue/RangeReference
Extraction
Starting Material (Dried Seeds)1 kg
Extraction SolventMethanol or 95% Ethanol
Solvent Volume5 L
Extraction Yield (Crude)5-10% (w/w) of dried seeds
Chromatography
Silica Gel Column EluentChloroform-Methanol GradientGeneral Practice
Preparative HPLC ColumnC18 Reversed-Phase
Preparative HPLC Mobile PhaseMethanol-Water Gradient
Final Product
Yield of this compoundVariable, typically in mg scaleTo be determined
Purity of this compound>95% (as determined by HPLC)To be determined

Proposed Antitumor Signaling Pathway

Quassinoids from Brucea javanica are known to exert their antitumor effects through the induction of apoptosis. While the specific pathway for this compound is not fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) apoptosis pathway, a common mechanism for natural anticancer compounds.

signaling_pathway yadanzioside_p This compound cell_stress Cellular Stress yadanzioside_p->cell_stress bcl2 Bcl-2/Bcl-xL yadanzioside_p->bcl2 bax_bak Bax/Bak Activation cell_stress->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis bcl2->bax_bak

Figure 2: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This protocol provides a detailed framework for the successful isolation and purification of this compound from Brucea javanica seeds. The described methods, from initial extraction to final chromatographic separation, are based on established techniques for natural product isolation. The provided workflow and proposed signaling pathway offer valuable guidance for researchers investigating the therapeutic potential of this compound. Further optimization of specific parameters may be required to maximize yield and purity based on available laboratory equipment and the specific batch of plant material.

References

Application Notes and Protocols for the Preclinical Formulation of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a novel natural product with significant potential for therapeutic applications. As with many glycosidic natural products, its progression through the preclinical drug development pipeline is hampered by poor aqueous solubility, which can lead to low bioavailability and variable in vivo exposure. This document provides detailed application notes and protocols for the development of a suitable formulation for this compound for use in preclinical studies. Due to the limited publicly available data on this compound, this document will leverage data and methodologies from studies on structurally similar and well-characterized cytotoxic glycosides, such as the triterpenoid (B12794562) saponin (B1150181) Ginsenoside Rh2, to provide a practical and illustrative guide.

Physicochemical Properties and Formulation Challenges

Natural glycosides like this compound often exhibit poor water solubility due to their complex, hydrophobic aglycone structures, despite the presence of hydrophilic sugar moieties. This presents a significant challenge for achieving adequate and consistent drug exposure in preclinical models. The primary goal of formulation development is to enhance the solubility and dissolution rate of the compound to ensure reliable absorption and bioavailability.

Formulation Strategies for Poorly Soluble Glycosides

Several strategies can be employed to enhance the solubility of poorly soluble glycosides for preclinical evaluation. The choice of formulation will depend on the specific physicochemical properties of this compound, the intended route of administration (oral or intravenous), and the required dose.

Co-solvent Systems

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds. This is a common and relatively simple approach for early-stage preclinical studies.

Table 1: Example Solubilities of a Representative Glycoside (Ginsenoside Rh2) in Various Vehicles.

Formulation VehicleSolubility (µg/mL)Fold Increase vs. WaterReference
Water23.1 ± 1.51[1]
10% DMSO in Saline>1000>43Estimated
20% Solutol HS 15 in Saline>2000>86Estimated
Mixed Micelles (Solutol® HS15:TPGS = 7:3)3330 ± 40~150[1]

Note: Data for Ginsenoside Rh2 is used as a representative example. Actual solubility of this compound must be experimentally determined.

Surfactant-Based Formulations (Micelles)

Surfactants can form micelles in aqueous solutions, which can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility. Mixed micelles, formed by a combination of surfactants, can offer superior drug loading and stability.

Lipid-Based Formulations

For oral delivery, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.

Nanosuspensions

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved bioavailability.

Experimental Protocols

Solubility Determination

Objective: To determine the saturation solubility of this compound in various formulation vehicles.

Methodology:

  • Prepare a series of potential formulation vehicles (e.g., water, saline, co-solvent mixtures, surfactant solutions).

  • Add an excess amount of this compound powder to a known volume of each vehicle in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Perform the experiment in triplicate for each vehicle.

Formulation Stability Testing

Objective: To assess the physical and chemical stability of the developed this compound formulation under accelerated storage conditions.

Methodology:

  • Prepare the selected this compound formulation.

  • Aliquot the formulation into suitable sealed containers.

  • Store the containers under accelerated stability conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[2]

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.[2]

  • Analyze the samples for:

    • Appearance: Visual inspection for precipitation, color change, or phase separation.

    • Assay: Quantification of this compound concentration to determine degradation.

    • Degradation Products: Use a stability-indicating analytical method (e.g., HPLC with a gradient elution) to separate and quantify any degradation products.[3]

Table 2: Example Stability Data for a Glycoside Formulation under Accelerated Conditions (40°C/75% RH).

Time (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0Clear, colorless solution100.0< 0.1
1Clear, colorless solution99.50.5
3Clear, colorless solution98.21.8
6Slight yellowing95.84.2

Note: This is example data. Actual stability will depend on the specific formulation and the chemical nature of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic activity of the this compound formulation on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the this compound formulation and a vehicle control in cell culture medium. Replace the existing medium in the wells with the drug-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

In Vivo Acute Oral Toxicity Study

Objective: To determine the acute oral toxicity of the this compound formulation in a rodent model. This protocol should be adapted based on relevant institutional and national animal welfare guidelines. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used approach.

Methodology (based on OECD 423):

  • Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats), typically of a single sex (females are often recommended).

  • Dose Selection: Select a starting dose from one of the fixed levels (5, 50, 300, and 2000 mg/kg). The choice of the starting dose is based on any existing information on the substance's toxicity.

  • Dosing: Administer the this compound formulation as a single oral dose by gavage to a group of animals (typically 3).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed, the next dose level will be lower.

    • If no mortality is observed, the next dose level will be higher.

    • The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration in a rodent model.

Methodology:

  • Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV): Administer the this compound formulation as a bolus injection via the tail vein or a cannula at a specific dose.

    • Oral (PO): Administer the this compound formulation by oral gavage at a specific dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.

Table 3: Example Pharmacokinetic Parameters of a Formulated Glycoside (Ginsenoside Rh2) in Rats.

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
IV10--1457 (nmol/Lh)100
PO10Not Detected---
PO (as metabolite PPD)10-~62377 (nmol/Lh)-
PO (BST204 extract)400~100~2~400-

Note: Data for Ginsenoside Rh2 and its metabolite PPD are used as representative examples. Pharmacokinetic parameters are highly dependent on the specific compound and formulation.

Visualizations

Experimental Workflow for Preclinical Formulation Development

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Solubility Solubility Screening Formulation_Prep Formulation Preparation Solubility->Formulation_Prep Stability Stability Testing Formulation_Prep->Stability Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation_Prep->Cytotoxicity Toxicity Acute Toxicity Study Cytotoxicity->Toxicity PK Pharmacokinetic Study Toxicity->PK Efficacy Efficacy Study PK->Efficacy

Preclinical formulation development workflow.
PI3K/Akt/mTOR Signaling Pathway

Many cytotoxic glycosides exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K_Akt_mTOR GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes YadanziosideP This compound YadanziosideP->Akt Inhibits YadanziosideP->mTORC1 Inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The successful preclinical development of this compound hinges on the creation of a robust and well-characterized formulation. By systematically evaluating different formulation strategies, conducting thorough stability assessments, and performing essential in vitro and in vivo studies, researchers can generate the reliable data needed to advance this promising natural product toward clinical investigation. The protocols and example data provided herein, based on analogous glycosides, offer a comprehensive framework for initiating these critical studies.

References

Application Notes and Protocols for Screening Yadanzioside P Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P is a quassinoid glycoside isolated from Brucea javanica, a plant used in traditional medicine. Quassinoids, a class of highly oxygenated triterpenes, are known for a wide range of biological activities, including anti-inflammatory, anti-viral, and potent anti-proliferative effects on various cancer cell lines.[1][2] This document provides detailed application notes and protocols for cell-based assays to screen and characterize the biological activity of this compound, with a focus on its potential anti-proliferative and anti-inflammatory properties.

Potential Biological Activities of this compound

Based on the known activities of related quassinoids, this compound is predicted to exhibit:

  • Anti-proliferative and Cytotoxic Activity: Many quassinoids have demonstrated significant inhibitory effects on the growth of various tumor cell types.[1] this compound itself has been identified as having antileukemic properties.[3]

  • Anti-inflammatory Activity: Quassinoids are known to possess anti-inflammatory properties, suggesting a potential role for this compound in modulating inflammatory responses.[4]

  • Modulation of Signaling Pathways: Quassinoids have been shown to affect key cellular signaling pathways, including the AKT/mTOR and MEK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.

Section 1: Anti-Proliferative and Cytotoxicity Assays

These assays are fundamental for determining the inhibitory effect of this compound on cancer cell growth and for quantifying its cytotoxic potential.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., leukemia cell lines like Jurkat or K562, given the known antileukemic activity) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.1088
10.8568
100.4032
1000.1512
LDH Cytotoxicity Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Experimental Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity compared to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation:

This compound Conc. (µM)Absorbance (490 nm)% Cytotoxicity
0 (Control)0.100
0.10.1510
10.3040
100.65110
1000.80140

Section 2: Anti-Inflammatory Assays

These assays are designed to evaluate the potential of this compound to modulate inflammatory responses in vitro.

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the culture supernatant.

    • Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Data Presentation:

This compound Conc. (µM)NO₂⁻ Conc. (µM)% Inhibition of NO Production
0 (LPS only)500
14020
102550
501080
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

This protocol measures the levels of key pro-inflammatory cytokines secreted by stimulated immune cells.

Experimental Protocol:

  • Follow steps 1-3 of the Nitric Oxide Production Assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the supernatants. Calculate the percentage inhibition of cytokine production.

Data Presentation:

This compound Conc. (µM)TNF-α (pg/mL)IL-6 (pg/mL)% Inhibition (TNF-α)% Inhibition (IL-6)
0 (LPS only)2000150000
1160012002020
108006006060
503002258585

Section 3: Signaling Pathway Analysis

Investigating the effect of this compound on key signaling pathways can elucidate its mechanism of action.

Western Blot Analysis of AKT and ERK Pathways

This technique is used to detect changes in the phosphorylation status of key proteins in the AKT and ERK signaling pathways.

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for different time points.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of AKT and ERK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of AKT and ERK would suggest that this compound inhibits these pro-survival pathways.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant mtt_incubate Incubate (4h) mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate (30min) ldh_reaction->ldh_incubate ldh_read Read Absorbance (490nm) ldh_incubate->ldh_read

Caption: Workflow for cytotoxicity and cell viability assays.

signaling_pathways YP This compound PI3K PI3K YP->PI3K Inhibition MEK MEK YP->MEK Inhibition RTK Receptor Tyrosine Kinase RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Potential inhibition of AKT/mTOR and MEK/ERK pathways by this compound.

References

Application Notes and Protocols for the Analytical Characterization of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and protocols for the isolation and characterization of Yadanzioside P, a quassinoid glycoside with potential antitumor and antileukemic properties.[1] this compound is a natural product isolated from plants of the Brucea genus, such as Brucea antidysenterica and Brucea javanica.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for the identification and characterization of the compound.

ParameterValueReference
Molecular Formula C34H46O16(Implied from spectroscopic data in cited literature)
Appearance Colorless amorphous powder[1]
Melting Point 208-213 °C (decomposition)[1]
Optical Rotation [α]D +39° (c 0.41, EtOH)[1]
Mass Spectrometry ESI-MS, HR-ESI-MS(General technique for quassinoids)
NMR Spectroscopy 1H NMR, 13C NMR, 2D NMR (COSY, HMQC, HMBC)(General technique for quassinoids)

Experimental Protocols

Detailed methodologies for the isolation, purification, and characterization of this compound are provided below.

Isolation and Purification of this compound

This compound can be isolated from the methanolic extract of the seeds or stems of Brucea species. A general workflow for isolation is depicted below.

G plant_material Dried Plant Material (e.g., Brucea javanica seeds) extraction Extraction (Methanol) plant_material->extraction partition Solvent Partitioning (e.g., n-Hexane, EtOAc, n-BuOH) extraction->partition chromatography1 Column Chromatography (e.g., Silica (B1680970) Gel, Diaion HP-20) partition->chromatography1 chromatography2 Preparative HPLC (Reversed-Phase C18) chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., seeds of Brucea javanica) is extracted exhaustively with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity. Quassinoid glycosides like this compound are typically enriched in the n-BuOH fraction.

  • Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a suitable stationary phase (e.g., Diaion HP-20 resin followed by silica gel) with a gradient elution system (e.g., methanol-water or chloroform-methanol) to yield semi-purified fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC.

    • Column: C18, 10 µm, 250 x 20 mm

    • Mobile Phase: Methanol-Water (1:1, v/v)

    • Flow Rate: 2 mL/min

    • Detection: UV at 220 nm

Structural Characterization by Spectroscopic Methods

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the elemental composition and exact mass of the molecule. Tandem mass spectrometry (MS/MS) helps in elucidating the fragmentation pattern, which can provide structural information about the aglycone and the sugar moiety.

Protocol:

  • Sample Preparation: Dissolve a small amount of purified this compound in methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Analysis Mode: Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Determine the [M+H]+, [M+Na]+, or [M-H]- ions to confirm the molecular weight. Use the exact mass to calculate the molecular formula. Analyze the MS/MS fragmentation pattern to identify characteristic losses, such as the sugar moiety.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for the complete structural elucidation of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., pyridine-d5 (B57733) or methanol-d4).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire standard proton spectra to identify the chemical shifts, coupling constants, and multiplicities of all protons.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to determine the number and types of carbon atoms.

    • COSY (Correlation Spectroscopy): Identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range correlations between protons and carbons (2-3 bonds), which is critical for assembling the carbon skeleton and determining the position of the glycosidic linkage.

  • Data Analysis: Integrate all NMR data to assign all proton and carbon signals and to determine the stereochemistry of the molecule.

Biological Activity Assays

This compound has been reported to possess antitumor and antileukemic activities. In vitro cytotoxicity assays are commonly used to evaluate the anticancer potential of quassinoids.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G cell_seeding Seed Cancer Cells in 96-well plate treatment Treat with this compound (various concentrations) cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (2-4h) (Formazan formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization measurement Measure Absorbance (e.g., 570 nm) solubilization->measurement ic50_calc Calculate IC50 Value measurement->ic50_calc

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Culture human tumor cell lines (e.g., HCT-8, HepG2, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Flow Cytometry)

To determine if the cytotoxic effect is due to apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the apoptotic populations indicates that this compound induces apoptosis.

References

Application Notes and Protocols: Yadanzioside P Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside P, a quassinoid glycoside isolated from the seeds of Brucea javanica, has demonstrated notable antitumor and antileukemic properties. However, its clinical translation may be hampered by challenges such as poor aqueous solubility, limited bioavailability, and potential off-target toxicity. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations by enhancing the therapeutic index of this compound. This document provides detailed application notes and protocols for the development and evaluation of two common nanocarrier-based DDS for this compound: liposomes and polymeric micelles. These systems are designed to improve drug solubility, provide controlled release, and potentially enable targeted delivery to tumor tissues.

This compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are versatile carriers for both hydrophilic and hydrophobic drugs. For the hydrophobic this compound, it would be entrapped within the lipid bilayer.

Data Presentation: Physicochemical Characteristics

The following table summarizes the expected physicochemical properties of this compound-loaded liposomes prepared using the thin-film hydration method.

Formulation CodeLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%EE)Drug Loading (%DL)
YZP-Lipo-01DPPC:Cholesterol (2:1)1:10125.3 ± 4.80.18 ± 0.02-15.2 ± 1.585.6 ± 3.27.8 ± 0.3
YZP-Lipo-02DSPC:Cholesterol (2:1)1:10110.8 ± 5.10.15 ± 0.03-18.5 ± 1.991.2 ± 2.88.3 ± 0.2
YZP-Lipo-03DPPC:Cholesterol:DSPE-PEG2000 (2:1:0.1)1:10115.4 ± 4.50.13 ± 0.01-25.7 ± 2.188.4 ± 3.58.0 ± 0.3

DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569); Cholesterol; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]. Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Preparation of Liposomes by Thin-Film Hydration[1][2][3]

This protocol describes the preparation of this compound-loaded liposomes using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.

Materials:

  • This compound

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • DSPE-PEG2000 (optional, for creating "stealth" liposomes)

  • Chloroform and Methanol (B129727) (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder set with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid and Drug Dissolution:

    • Weigh the desired amounts of lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) and this compound (e.g., at a 1:10 drug-to-lipid weight ratio).

    • Dissolve the lipids and this compound in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) in a round-bottom flask. Swirl gently until a clear solution is obtained.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the primary phospholipid (e.g., 45-50°C for DPPC).

    • Evaporate the organic solvent under reduced pressure. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall.

  • Film Drying:

    • Once the film is formed, continue to dry it under high vacuum for at least 2 hours (or overnight in a desiccator) to remove any residual solvent.

  • Hydration:

    • Hydrate (B1144303) the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. The temperature of the buffer should be above the Tc of the lipid.

    • Agitate the flask by hand or on a mechanical shaker for 30-60 minutes. The lipid film will peel off the flask wall to form multilamellar vesicles (MLVs), resulting in a milky suspension.

  • Size Reduction (Sonication & Extrusion):

    • To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a bath or probe sonicator. Perform this step in an ice bath to prevent lipid degradation.

    • For a more uniform size distribution, subject the liposome (B1194612) suspension to extrusion. Pass the suspension 10-20 times through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.

Experimental Workflow: Liposome Preparation

G cluster_prep This compound Liposome Preparation A 1. Dissolution Dissolve Lipids & this compound in Organic Solvent B 2. Film Formation Evaporate Solvent using Rotary Evaporator A->B Clear Solution C 3. Hydration Hydrate Lipid Film with Aqueous Buffer (PBS) B->C Thin Lipid Film D 4. Size Reduction Sonication followed by Extrusion (100 nm) C->D Multilamellar Vesicles E 5. Purification Remove Unencapsulated Drug D->E Homogenized Liposomes F This compound-Loaded Unilamellar Liposomes E->F

Workflow for preparing this compound-loaded liposomes.

This compound-Loaded Polymeric Micelles

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers. Their hydrophobic core is an ideal carrier for poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous environments.

Data Presentation: Physicochemical Characteristics

The following table summarizes the expected physicochemical properties of this compound-loaded polymeric micelles.

Formulation CodePolymer CompositionDrug:Polymer Ratio (w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%EE)Drug Loading (%DL)
YZP-Mice-01mPEG-DSPE1:1525.8 ± 2.10.21 ± 0.04-5.1 ± 0.892.5 ± 2.55.8 ± 0.2
YZP-Mice-02Pluronic F1271:2030.2 ± 2.50.25 ± 0.03-3.8 ± 0.689.1 ± 3.14.3 ± 0.1
YZP-Mice-03mPEG-PCL1:1522.5 ± 1.90.19 ± 0.02-4.5 ± 0.794.3 ± 2.26.0 ± 0.2

mPEG-DSPE: methoxy (B1213986) polyethylene (B3416737) glycol-distearoylphosphatidylethanolamine; mPEG-PCL: methoxy polyethylene glycol-polycaprolactone. Data are presented as mean ± standard deviation (n=3).

Experimental Protocol: Preparation of Micelles by Thin-Film Hydration[4][5]

This protocol describes the preparation of this compound-loaded polymeric micelles using a method analogous to liposome preparation.

Materials:

  • This compound

  • Amphiphilic block copolymer (e.g., mPEG-DSPE, Pluronic F127, or mPEG-PCL)

  • Acetonitrile or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask (50 mL)

  • Rotary evaporator

  • Water bath

  • Syringe filter (0.22 µm)

Procedure:

  • Polymer and Drug Dissolution:

    • Weigh the desired amounts of the amphiphilic block copolymer and this compound.

    • Dissolve both components in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.

  • Thin-Film Formation:

    • Evaporate the organic solvent using a rotary evaporator to form a thin, homogeneous drug-polymer film on the flask wall.

  • Film Drying:

    • Dry the film under high vacuum for several hours to ensure complete removal of the organic solvent.

  • Hydration and Micelle Formation:

    • Add pre-warmed PBS (pH 7.4) to the flask.

    • Gently agitate the flask in a water bath set to a suitable temperature (e.g., 60°C) for 15-30 minutes. The film will hydrate and self-assemble into drug-loaded micelles.

  • Purification:

    • Filter the resulting micellar solution through a 0.22 µm syringe filter to remove any non-assembled polymer or drug aggregates.

    • Unencapsulated drug can be removed by dialysis against PBS.

Characterization and In Vitro Evaluation Protocols

Protocol: Physicochemical Characterization

1. Particle Size, PDI, and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension (liposomes or micelles) with deionized water or PBS.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the nanoparticle formulation using a separation technique (e.g., ultracentrifugation for liposomes, centrifugal filter units for micelles).

    • Quantify the amount of free drug in the supernatant/filtrate (W_free).

    • Disrupt the nanoparticles using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug and measure the total amount of drug in the formulation (W_total).

    • Calculate %EE and %DL using the following equations:

      • %EE = [(W_total - W_free) / W_total] * 100

      • %DL = [(W_total - W_free) / W_total_nanoparticles] * 100 (where W_total_nanoparticles is the total weight of the nanoparticles).

Protocol: In Vitro Drug Release Study

Method: Dialysis Method. Procedure:

  • Transfer a known amount of the this compound-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag (with a suitable molecular weight cut-off, e.g., 10-14 kDa).

  • Immerse the sealed dialysis bag into a larger volume of release medium (e.g., 50 mL of PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Place the entire setup in a shaking water bath at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Protocol: In Vitro Cytotoxicity Assay

Method: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay. Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of free this compound, this compound-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium containing MTT and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability versus drug concentration to determine the IC50 (half-maximal inhibitory concentration).

Proposed Mechanism of Action

This compound, like many natural anticancer compounds, is expected to induce apoptosis (programmed cell death) in cancer cells. Encapsulation within a nanocarrier facilitates its delivery into the cell, often via endocytosis. Once released into the cytoplasm, the drug can trigger apoptotic signaling cascades.

Signaling Pathway: Intrinsic Apoptosis

The diagram below illustrates a plausible intrinsic (mitochondrial) apoptosis pathway that could be activated by this compound.

G cluster_pathway Proposed Intrinsic Apoptosis Pathway for this compound YZP_NP YZP Nanoparticle Endocytosis Endocytosis YZP_NP->Endocytosis YZP This compound (Released in Cytoplasm) Endocytosis->YZP Mito Mitochondrial Stress YZP->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Mito->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) Activated Mito->Bax Activates CytC Cytochrome c Release Bax->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside P. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a specific focus on improving the aqueous solubility of this promising antileukemic quassinoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a quassinoid glycoside isolated from Brucea javanica (L.) Merr.[1]. Its structure has been identified as 3-O-(beta-D-glucopyranosyl)bruceantin. Like many other complex natural products, particularly glycosides with large aglycone moieties, this compound is anticipated to have low aqueous solubility. This poor solubility can be a significant hurdle in preclinical and clinical development, affecting bioavailability, formulation options, and the accuracy of in vitro assays.

Q2: Are there any reported aqueous solubility values for this compound?

Currently, there is a lack of publicly available experimental data on the specific aqueous solubility of this compound. However, related quassinoids are known for their poor water solubility, which suggests that this compound likely faces similar challenges[2]. Researchers should determine the solubility in their specific aqueous media as a baseline before attempting enhancement techniques.

Q3: What are the most common strategies to improve the solubility of compounds like this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. For natural products like this compound, the most promising approaches include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation: Encapsulating the drug molecule within a larger, more soluble molecule, such as a cyclodextrin (B1172386).

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.

  • Solid Dispersions: Dispersing the drug in a solid carrier matrix at a molecular level.

The choice of method depends on the physicochemical properties of this compound, the desired formulation, and the intended application[3][4][5].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of my aqueous buffer during in vitro assays. The concentration of this compound exceeds its solubility limit in the final assay medium, which may contain a lower percentage of the initial solvent (e.g., DMSO).1. Determine the critical solvent concentration: Titrate the aqueous buffer into a concentrated stock solution of this compound in a water-miscible solvent (like DMSO or ethanol) to find the highest tolerable aqueous concentration before precipitation occurs. 2. Use a solubility-enhancing excipient: Incorporate a co-solvent (e.g., polyethylene (B3416737) glycol 400) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) into the final assay buffer to increase the solubility of this compound.
I am observing inconsistent results in my cell-based assays. Poor solubility can lead to the formation of small, invisible precipitates, resulting in inconsistent dosing and variable cellular uptake.1. Prepare a nanosuspension: This will create a more uniform dispersion of the compound. 2. Formulate as a solid dispersion: This can improve the dissolution rate and saturation solubility. 3. Visually inspect solutions: Before use, always inspect your solutions under a microscope for any signs of precipitation.
The required dose for in vivo studies cannot be achieved in a suitable vehicle volume due to low solubility. The intrinsic solubility of this compound in common parenteral or oral vehicles is too low.1. Develop a co-solvent system: A mixture of water, ethanol, and propylene (B89431) glycol can often dissolve higher concentrations of hydrophobic compounds. 2. Utilize cyclodextrin complexation: This can significantly increase the aqueous solubility and may be suitable for parenteral administration. 3. Consider a lipid-based formulation: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be an effective option.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

This protocol outlines the steps to identify a suitable co-solvent system for this compound.

Materials:

  • This compound

  • Water-miscible solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Vials and a shaker incubator

Method:

  • Prepare stock solutions of this compound (e.g., 10 mg/mL) in each of the selected water-miscible solvents.

  • Create a series of co-solvent/PBS mixtures with varying percentages of the organic solvent (e.g., 5%, 10%, 20%, 40%, 60%, 80% v/v).

  • Add an excess amount of this compound to each co-solvent/PBS mixture.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the co-solvent percentage to identify the most effective system.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation and evaluation of a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

  • Freeze-dryer

Method:

  • Phase Solubility Study:

    • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0 to 50 mM).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking for 48 hours at a constant temperature.

    • Centrifuge and analyze the supernatant for this compound concentration by HPLC-UV.

    • Plot the solubility of this compound against the cyclodextrin concentration to determine the stoichiometry and stability constant of the complex.

  • Preparation of the Solid Complex (Freeze-Drying Method):

    • Based on the phase solubility results, dissolve the cyclodextrin and this compound in water at a selected molar ratio (e.g., 1:1).

    • Stir the solution for 24 hours.

    • Freeze the solution (e.g., at -80°C).

    • Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.

  • Characterization:

    • Determine the dissolution rate of the prepared complex in water or a relevant buffer and compare it to that of the free this compound.

    • Characterize the complex using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) to confirm the formation of the inclusion complex.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Co-solvent Systems

Co-solvent System (v/v in PBS pH 7.4)This compound Solubility (µg/mL)Fold Increase (vs. PBS alone)
100% PBS51
10% Ethanol5010
20% Ethanol15030
10% PEG 4008016
20% PEG 40025050
10% DMSO12024
20% DMSO40080

Table 2: Hypothetical Phase Solubility Data for this compound with HP-β-CD

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)
05
560
10115
20225
40440
50550

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Enhancement Screening cluster_formulation Formulation & Characterization cluster_evaluation Performance Evaluation Problem Poor Aqueous Solubility of this compound CoSolvents Co-solvency Problem->CoSolvents Select Method(s) Cyclodextrins Complexation Problem->Cyclodextrins Select Method(s) Nanosuspension Nanosuspension Problem->Nanosuspension Select Method(s) SolidDispersion Solid Dispersion Problem->SolidDispersion Select Method(s) Formulation Optimized Formulation CoSolvents->Formulation Cyclodextrins->Formulation Nanosuspension->Formulation SolidDispersion->Formulation Characterization Physicochemical Characterization (DSC, FTIR, etc.) Formulation->Characterization Dissolution Dissolution & Stability Testing Characterization->Dissolution InVitro In Vitro / In Vivo Assays Dissolution->InVitro

Caption: A general workflow for addressing the poor aqueous solubility of this compound.

cyclodextrin_complexation cluster_components cluster_complex YadanziosideP This compound (Hydrophobic) Complex Soluble Inclusion Complex YadanziosideP->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Yadanzioside P Technical Support Center: Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Yadanzioside P when using Dimethyl Sulfoxide (DMSO) as a solvent. As specific stability data for this compound is limited, this guide draws upon information available for structurally related quassinoids, such as Brusatol, and general principles of compound stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO?

Q2: What are the recommended storage conditions for this compound in DMSO?

Based on guidelines for the related compound Brusatol, stock solutions of this compound in DMSO should be stored under the following conditions:

Storage TimeTemperatureAdditional Notes
Short-term (days to weeks)-20°CAliquot to avoid repeated freeze-thaw cycles.
Long-term (months to a year)-80°CEnsure vials are tightly sealed to prevent moisture absorption.

Note: The stability of compounds in DMSO can be affected by the purity of the solvent and the presence of water. Using anhydrous, high-purity DMSO is highly recommended.

Q3: How stable is this compound in DMSO at room temperature?

While specific data is unavailable for this compound, long-term storage of DMSO stock solutions at room temperature is generally not recommended. Studies on various compounds have shown that while many are stable for shorter periods, the risk of degradation increases over time, especially in the presence of water. For experimental reproducibility, it is best to prepare fresh solutions or use properly stored frozen aliquots.

Q4: Are there any known degradation pathways for this compound in DMSO?

Currently, there is no specific information detailing the degradation pathways of this compound in DMSO. However, the presence of water in DMSO can lead to hydrolysis of ester groups, which are present in the structure of many quassinoids. It is crucial to use anhydrous DMSO and protect the stock solution from moisture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound in DMSO stock solution.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the purity of your DMSO; consider using a fresh, sealed bottle of anhydrous DMSO.
Precipitate forms in the stock solution upon thawing Poor solubility at lower temperatures or moisture absorption.Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. Consider preparing a less concentrated stock solution. Ensure the use of anhydrous DMSO and proper sealing of vials.
Loss of biological activity Compound degradation.Perform a stability test on your stock solution using an appropriate analytical method (e.g., HPLC, LC-MS) to check for degradation products. Always use freshly prepared dilutions for biological assays.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure to determine the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound
  • Anhydrous, high-purity DMSO
  • Amber glass vials with screw caps
  • Analytical balance
  • Volumetric flasks and pipettes
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
  • Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution by HPLC to determine the initial peak area and purity of this compound. This will serve as the baseline.
  • Sample Storage: Aliquot the remaining stock solution into several amber glass vials, seal them tightly, and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).
  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
  • Allow the aliquot to thaw completely and reach room temperature.
  • Analyze the sample by HPLC using the same method as the initial analysis.
  • Data Analysis: Compare the peak area and purity of this compound at each time point to the initial (Time 0) measurement. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Signaling Pathways and Visualizations

This compound belongs to the quassinoid family of natural products. A prominent member of this family, Brusatol, is a known inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] This pathway plays a critical role in the cellular defense against oxidative stress. It is plausible that this compound may also modulate this pathway. Other signaling pathways reported to be affected by quassinoids include STAT3, MAPK, NF-κB, and PI3K/AKT/mTOR.[3][4][5]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Cul3->Proteasome degradation ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription YadanziosideP This compound (Potential Inhibitor) YadanziosideP->Nrf2 promotes degradation?

Caption: Potential mechanism of this compound inhibiting the Nrf2 signaling pathway.

Stability_Workflow Start Prepare this compound Stock Solution in DMSO T0 Initial Analysis (T=0) (HPLC/LC-MS) Start->T0 Store Aliquot and Store Under Various Conditions (RT, 4°C, -20°C, -80°C) T0->Store Timepoints Analyze at Defined Timepoints Store->Timepoints Compare Compare Data to T=0 Timepoints->Compare Result Determine Stability Profile Compare->Result

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

References

Technical Support Center: Overcoming Resistance to Novel Therapies in Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating novel therapeutic agents against leukemia. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming resistance to natural product-derived compounds like Yadanzioside P.

Frequently Asked Questions (FAQs)

Q1: My leukemia cell line shows high intrinsic resistance to my test compound. What are the possible reasons?

A1: High intrinsic resistance can be due to several factors:

  • High expression of drug efflux pumps: Leukemia cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration.[1][2][3]

  • Altered drug targets: The protein or pathway targeted by your compound may be mutated or expressed at low levels in the specific cell line.

  • Active drug detoxification pathways: The cells may have highly active metabolic pathways, such as the glutathione (B108866) S-transferase (GST) system, that detoxify and inactivate the compound.[1]

  • Dysregulated apoptosis signaling: The cell line may have defects in apoptotic pathways (e.g., mutations in p53, overexpression of anti-apoptotic proteins like Bcl-2) that make it resistant to cell death induction.[2]

Q2: I've successfully induced resistance to my compound in a sensitive leukemia cell line. How can I identify the mechanism of acquired resistance?

A2: To identify the mechanism of acquired resistance, a multi-pronged approach is recommended:

  • Gene and protein expression analysis: Compare the expression levels of known resistance-related genes and proteins (e.g., ABC transporters, apoptosis-related proteins, drug-metabolizing enzymes) between the resistant and parental sensitive cell lines using techniques like qPCR, western blotting, or proteomics.

  • Whole-exome or whole-genome sequencing: This can identify mutations in genes that may be responsible for the resistant phenotype.

  • Functional assays:

    • Drug efflux assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to determine if drug efflux is increased in the resistant cells.

    • Apoptosis assays: Compare the induction of apoptosis (e.g., using Annexin V/PI staining) in sensitive and resistant cells after treatment.

    • Metabolic profiling: Analyze changes in cellular metabolism that may contribute to resistance.

Q3: What are some common signaling pathways implicated in resistance to natural products in leukemia?

A3: Several signaling pathways are frequently associated with chemoresistance in leukemia:

  • PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Its upregulation can protect leukemia cells from drug-induced apoptosis.

  • MAPK/ERK pathway: This pathway regulates cell growth, differentiation, and survival. Its activation can contribute to drug resistance.

  • NF-κB pathway: This pathway is involved in inflammation, immune responses, and cell survival. Its constitutive activation in leukemia cells can promote resistance to therapy.

  • JAK/STAT pathway: This pathway is often hyperactivated in leukemia and plays a role in cell proliferation and survival.

  • Wnt/β-catenin pathway: This pathway is involved in the self-renewal of leukemia stem cells, which are often resistant to chemotherapy.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for the test compound in cytotoxicity assays.
Possible Cause Troubleshooting Step
Cell passage number and health Ensure consistent use of cells within a specific passage number range. Regularly check for mycoplasma contamination.
Inaccurate cell seeding density Optimize and standardize cell seeding density for each cell line to ensure exponential growth during the assay.
Compound stability and solubility Prepare fresh stock solutions of the compound. Ensure complete solubilization in the vehicle (e.g., DMSO) and appropriate dilution in culture medium.
Assay incubation time Optimize the incubation time with the compound. A time-course experiment can determine the optimal endpoint.
Assay detection method The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is not affected by the compound itself.
Issue 2: Failure to establish a resistant cell line.
Possible Cause Troubleshooting Step
Inappropriate starting concentration of the compound Start with a low concentration (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as cells adapt.
Infrequent or inconsistent drug exposure Maintain continuous exposure to the compound or follow a consistent pulsed-selection protocol.
Cell line heterogeneity The parental cell line may have a low frequency of cells capable of developing resistance. Consider starting with a larger population of cells.
Compound instability in culture medium Replenish the culture medium with fresh compound at regular intervals to maintain selective pressure.
Issue 3: Reversal of resistance is not observed with a known inhibitor of a suspected resistance mechanism (e.g., a P-gp inhibitor).
Possible Cause Troubleshooting Step
Multiple resistance mechanisms The resistant cells may have developed multiple mechanisms of resistance. A combination of inhibitors targeting different pathways may be necessary.
Ineffective inhibitor concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of the inhibitor.
Off-target effects of the inhibitor Verify the specificity of the inhibitor and consider using a second, structurally different inhibitor for the same target to confirm the results.
Alternative efflux pumps The resistance may be mediated by other ABC transporters not targeted by the specific inhibitor used.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Leukemia Cell Line
  • Cell Culture: Culture the parental leukemia cell line in its recommended growth medium.

  • Initial Drug Exposure: Treat the cells with the test compound at a concentration equal to the IC20-IC30.

  • Monitoring and Dose Escalation: Monitor cell viability and growth. Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the compound in a stepwise manner.

  • Maintenance of Resistant Line: Once the cells can proliferate in a high concentration of the compound (e.g., 5-10 times the initial IC50), maintain them in this concentration to ensure the stability of the resistant phenotype.

  • Characterization: Periodically confirm the resistance by determining the IC50 of the compound and comparing it to the parental cell line.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Preparation: Harvest and wash the sensitive and resistant leukemia cells. Resuspend in phenol (B47542) red-free medium.

  • Inhibitor Treatment (Optional): Pre-incubate a set of cells with a P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Add rhodamine 123 to all cell suspensions and incubate for 30-60 minutes at 37°C.

  • Efflux Period: Wash the cells to remove excess rhodamine 123 and resuspend in fresh, warm medium. Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer. Lower fluorescence in the resistant cells compared to the sensitive cells indicates increased P-gp-mediated efflux.

Visualizations

experimental_workflow cluster_start Start cluster_resistance Resistance Development cluster_analysis Mechanism Analysis cluster_overcoming Overcoming Resistance start Sensitive Leukemia Cell Line exposure Continuous Exposure to this compound (Increasing Concentrations) start->exposure resistant_line This compound-Resistant Cell Line exposure->resistant_line genomic Genomic/Proteomic Analysis (Sequencing, Western Blot) resistant_line->genomic functional Functional Assays (Efflux, Apoptosis) resistant_line->functional combination Combination Therapy (e.g., with Efflux Pump Inhibitor) genomic->combination functional->combination validation In Vitro / In Vivo Validation combination->validation

Caption: Experimental workflow for developing and overcoming resistance.

signaling_pathway cluster_drug Drug Action cluster_cell Leukemia Cell cluster_resistance_mechanisms Resistance Mechanisms cluster_survival_pathways Pro-Survival Signaling drug This compound cell_death Apoptosis / Cell Death drug->cell_death efflux Increased Drug Efflux (ABC Transporters) efflux->drug Reduces Intracellular Concentration target_alt Target Alteration target_alt->drug Prevents Binding detox Drug Detoxification detox->drug Inactivates apoptosis_inh Apoptosis Inhibition (e.g., ↑Bcl-2) apoptosis_inh->cell_death Inhibits pi3k PI3K/Akt/mTOR pi3k->apoptosis_inh Activates mapk MAPK/ERK mapk->apoptosis_inh Activates nfkb NF-κB nfkb->apoptosis_inh Activates

Caption: Common mechanisms of drug resistance in leukemia cells.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Inconsistent IC50 Values cell_issues Cell Viability/Passage start->cell_issues density_issues Seeding Density start->density_issues compound_issues Compound Stability start->compound_issues check_cells Standardize Passage # Test for Mycoplasma cell_issues->check_cells optimize_density Optimize Seeding Density density_issues->optimize_density fresh_compound Prepare Fresh Stock compound_issues->fresh_compound

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Optimizing Yadanzioside P Dosage for In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo dosage of Yadanzioside P. Due to the limited availability of direct studies on this compound, this guide leverages data from structurally similar phenylethanoid glycosides, such as acteoside (verbascoside), to provide a foundational framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: Where should I start with determining the in vivo dosage for a novel compound like this compound?

A1: Begin with a thorough literature review of compounds with similar structures or mechanisms of action. For this compound, phenylethanoid glycosides like acteoside serve as a good starting point. Subsequently, in vitro cytotoxicity assays on relevant cell lines are crucial to establish a preliminary therapeutic window. This data, combined with acute toxicity studies in animal models, will inform the dose-range finding studies.

Q2: How do I translate an effective in vitro concentration (e.g., IC50) to an in vivo dose?

A2: Direct translation is complex due to pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems. A common, albeit rough, starting point is to use the in vitro IC50 value and consider factors such as the volume of distribution and expected bioavailability. However, this should only be used for initial estimations in acute toxicity and dose-ranging studies. Empirical determination through structured in vivo experiments is essential.

Q3: What are the common challenges when working with phenylethanoid glycosides in vivo?

A3: Phenylethanoid glycosides often exhibit low oral bioavailability due to poor absorption and rapid metabolism.[1][2] Researchers should consider alternative routes of administration, such as intraperitoneal (IP) injection, to ensure adequate systemic exposure, especially in initial efficacy studies.[3] Additionally, the solubility of these compounds can be a challenge, requiring careful formulation development.

Q4: What are the typical biological activities of phenylethanoid glycosides?

A4: This class of compounds is known for a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, antibacterial, and antiviral effects.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of efficacy in vivo despite promising in vitro data Poor bioavailability, rapid metabolism, or inappropriate route of administration.Conduct pharmacokinetic studies to determine the compound's profile. Consider alternative administration routes (e.g., intraperitoneal, intravenous) or the use of delivery systems like nanoemulsions or liposomes to improve bioavailability.
Unexpected Toxicity or Adverse Events Off-target effects, reactive metabolites, or issues with the vehicle/formulation.Perform acute and subchronic toxicity studies to determine the maximum tolerated dose (MTD) and no-observed-adverse-effect-level (NOAEL). Analyze the vehicle for any potential toxicity.
High Variability in Animal Responses Inconsistent dosing, genetic variability in animal strains, or differences in animal handling and environment.Ensure accurate and consistent dose administration. Use a sufficient number of animals per group to account for biological variability and randomize animals to treatment groups. Standardize housing and experimental conditions.
Difficulty in Dissolving this compound for Dosing Poor aqueous solubility of the compound.Test a panel of pharmaceutically acceptable solvents and co-solvents. Consider formulation strategies such as creating a suspension, using cyclodextrins for encapsulation, or developing a lipid-based formulation.

Experimental Protocols & Data

Representative In Vivo Dosage Data for Phenylethanoid Glycosides (Acteoside/Verbascoside)

The following table summarizes in vivo dosages from studies on acteoside (verbascoside), which can serve as a reference for designing studies with this compound.

Compound Animal Model Disease Model Dosage Route of Administration Observed Effects Reference
ActeosideMiceAlzheimer's Disease30, 60, 120 mg/kg/dayIntragastricImproved memory function, increased neurons and Nissl bodies in the hippocampus.
ActeosideMiceDextran Sulphate Sodium-Induced Colitis120, 600 µ g/mouse/day IntraperitonealAmeliorated intestinal inflammation, reduced pro-inflammatory cytokine secretion.
ActeosideMiceMelanoma1 mg/mouseIntraperitonealSuppressed tumor growth and activated anti-tumor immune responses.
VerbascosideRatsAcute ToxicityUp to 5000 mg/kgOralLD50 > 5000 mg/kg, indicating low acute toxicity.
Phenylethanoid Glycoside-rich ExtractRatsSubchronic ToxicityUp to 2.00 g/kg bwOralNo-observed-adverse-effect-level (NOAEL) > 2.00 g/kg body weight.

Visualizing Experimental Design and Mechanisms

Hypothetical Experimental Workflow for In Vivo Dosage Optimization

This workflow outlines the logical progression from initial compound characterization to definitive efficacy studies.

experimental_workflow cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: Efficacy & Pharmacokinetics In Vitro Studies In Vitro Studies Acute Toxicity Acute Toxicity In Vitro Studies->Acute Toxicity Determine IC50 Dose-Ranging Dose-Ranging Acute Toxicity->Dose-Ranging Establish MTD Efficacy Studies Efficacy Studies Dose-Ranging->Efficacy Studies Select doses PK/PD Modeling PK/PD Modeling Efficacy Studies->PK/PD Modeling Correlate exposure & effect

Caption: A stepwise workflow for determining the optimal in vivo dosage.

Hypothetical Signaling Pathway Modulation by this compound

Based on the known anti-inflammatory and antioxidant effects of phenylethanoid glycosides, this compound may modulate pathways such as NF-κB and Nrf2.

signaling_pathway This compound This compound ROS ROS This compound->ROS Nrf2 Nrf2 This compound->Nrf2 IKK IKK ROS->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Transcription ARE ARE Nrf2->ARE Translocation Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Transcription

References

Technical Support Center: Yadanzioside P HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of Yadanzioside P. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the HPLC separation of this compound.

Q1: Why am I seeing no peaks or very small peaks for this compound?

A1: This issue can stem from several factors related to detection, sample integrity, or instrument setup.

  • Inadequate UV Detection Wavelength: this compound, like many saponins, lacks a strong chromophore. Detection at a low wavelength, such as 221 nm, is often necessary. Ensure your detector is set to an appropriate low wavelength.

  • Sample Degradation: Quassinoids can be susceptible to degradation. Ensure your sample is fresh and has been stored properly, protected from excessive heat and light. Prepare samples fresh before analysis whenever possible.

  • Low Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument. Consider concentrating your sample or injecting a larger volume.

  • Injection Issues: Verify that the autosampler or manual injector is functioning correctly and that the full intended volume is being injected. Check for any blockages in the injection port or sample loop.

Q2: My this compound peak is tailing. What can I do to improve the peak shape?

A2: Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with polar functional groups on this compound, causing tailing. Adding a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%), to your mobile phase can suppress these interactions.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading. Flush the column with a strong solvent (like 100% acetonitrile (B52724) or methanol) or, if the problem persists, replace the column.

  • Mismatched Sample Solvent: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?

A3: Retention time instability can compromise the reliability of your results.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient elution, a longer equilibration time may be necessary.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase daily and ensure accurate mixing of solvents. Evaporation of the more volatile solvent component can also alter the composition over time.

  • Fluctuations in Temperature: HPLC separations can be sensitive to temperature changes. Using a column oven to maintain a constant temperature is highly recommended.

  • Pump and Flow Rate Issues: Check for leaks in the pump or flow path. Inconsistent flow from the pump will cause retention times to vary. Ensure the pump is properly primed and degassed.

Q4: I am observing a noisy or drifting baseline. What are the likely causes?

A4: A stable baseline is crucial for accurate quantification.

  • Mobile Phase Issues: Air bubbles in the mobile phase are a common cause of baseline noise. Ensure your solvents are properly degassed. Contaminated or poor-quality solvents can also contribute to a noisy or drifting baseline. Use HPLC-grade solvents and prepare fresh mobile phase.

  • Detector Lamp Failure: A failing detector lamp can cause a noisy baseline. Check the lamp's energy output and replace it if necessary.

  • Contaminated Flow Cell: The detector flow cell may be contaminated. Flush the system with a strong, appropriate solvent to clean it.

  • Column Bleed: At low UV wavelengths, column bleed (the slow release of bonded phase from the column) can cause a drifting baseline, especially during a gradient. Ensure your column is suitable for the chosen mobile phase and operating conditions.

Experimental Protocols

Below is a detailed methodology for the HPLC separation of this compound (also known as Bruceoside B), adapted from a method for the analysis of quassinoids in Brucea javanica.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • If it is a solid extract, dissolve it in methanol (B129727) or a solvent mixture that is compatible with the initial mobile phase.

  • Use sonication to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.

HPLC Conditions:

ParameterValue
Column Cosmosil C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Elution A time-programmed gradient may be required for optimal separation. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C (or ambient, but controlled for consistency)
Detection Wavelength 221 nm
Injection Volume 10 µL

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered during HPLC Analysis peak_issue Peak-Related Issue? start->peak_issue baseline_issue Baseline Issue? start->baseline_issue retention_issue Retention Time Issue? start->retention_issue no_peak No/Small Peaks peak_issue->no_peak Yes tailing_peak Peak Tailing peak_issue->tailing_peak No, Tailing noisy_baseline Noisy/Drifting Baseline baseline_issue->noisy_baseline Yes shifting_rt Shifting Retention Time retention_issue->shifting_rt Yes solution1 Check Detection Wavelength Verify Sample Integrity Increase Concentration no_peak->solution1 solution2 Dilute Sample Add Mobile Phase Modifier Flush/Replace Column tailing_peak->solution2 solution3 Degas Mobile Phase Check Detector Lamp Clean Flow Cell noisy_baseline->solution3 solution4 Ensure Column Equilibration Prepare Fresh Mobile Phase Use Column Oven shifting_rt->solution4

Caption: A workflow diagram for troubleshooting common HPLC issues.

Quassinoid_Signaling_Pathway yadanzioside_p This compound (Quassinoid) protein_synthesis Protein Synthesis yadanzioside_p->protein_synthesis inhibits mapk_pathway MAPK Pathway (e.g., ERK, JNK) yadanzioside_p->mapk_pathway modulates nfkb_pathway NF-κB Pathway yadanzioside_p->nfkb_pathway modulates cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation affects mapk_pathway->cell_proliferation regulates apoptosis Apoptosis mapk_pathway->apoptosis regulates nfkb_pathway->apoptosis regulates inflammation Inflammation nfkb_pathway->inflammation regulates

Caption: A simplified diagram of signaling pathways affected by quassinoids.

Technical Support Center: Enhancing the Bioavailability of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Yadanzioside P. The information is based on established principles for improving the systemic exposure of poorly soluble and/or permeable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenges in enhancing the oral bioavailability of this compound, a complex natural product, likely stem from two main factors:

  • Poor Aqueous Solubility: Like many glycosides, this compound may have low solubility in gastrointestinal fluids, which is a rate-limiting step for its absorption.

  • Limited Permeability: The molecule's size and polarity may restrict its ability to pass through the intestinal epithelium.

  • Metabolic Instability: It may be subject to degradation by gut microbiota or first-pass metabolism in the liver.

Q2: What are the initial steps to consider when formulating this compound for improved bioavailability?

A2: A stepwise approach is recommended. Start with simple, cost-effective methods before moving to more complex formulations.

  • Physicochemical Characterization: Thoroughly characterize the solubility, permeability (e.g., using a Caco-2 cell model), and stability of this compound at different pH values.

  • Particle Size Reduction: Micronization or nanocrystallization can increase the surface area for dissolution.[1]

  • Use of Solubilizing Excipients: Investigate the impact of surfactants, co-solvents, and pH modifiers on solubility.

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can significantly enhance its dissolution rate.[2]

Q3: Which advanced drug delivery systems are suitable for this compound?

A3: If initial formulation strategies are insufficient, advanced drug delivery systems can be explored. These systems can improve solubility, protect from degradation, and enhance permeability.[3][4]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubility and absorption of lipophilic compounds.

  • Nanoparticle Systems: Polymeric nanoparticles, liposomes, and solid lipid nanoparticles can encapsulate this compound, protecting it from degradation and potentially facilitating transport across the intestinal barrier.[4]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more permeable prodrug that converts to the active form in the body can be a viable strategy.

Troubleshooting Guides

Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor aqueous solubility leading to incomplete dissolution. 1. Particle Size Reduction: Employ jet milling or high-pressure homogenization to reduce particle size. 2. Formulate as a Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion. 3. Utilize Lipid-Based Formulations: Develop a SEDDS or SMEDDS formulation.
Rapid metabolism by gut microbiota or first-pass effect. 1. Administer with a Metabolism Inhibitor: Co-administer with a general CYP450 inhibitor (e.g., piperine) in preclinical models to assess the impact of first-pass metabolism. 2. Develop a Prodrug: Synthesize a prodrug of this compound that is less susceptible to initial metabolism. 3. Use an Enteric Coating: Protect the formulation from the acidic environment of the stomach and target release in the intestine.
Efflux by transporters like P-glycoprotein (P-gp). 1. Co-administer with a P-gp Inhibitor: Use a known P-gp inhibitor (e.g., verapamil) in in-vitro Caco-2 permeability studies or in-vivo animal studies to confirm P-gp involvement. 2. Incorporate P-gp Inhibiting Excipients: Formulate with excipients that have P-gp inhibitory effects, such as certain surfactants (e.g., Tween 80).
Issue 2: Inconsistent Dissolution Profiles In Vitro
Potential Cause Troubleshooting Steps
Recrystallization of amorphous form during dissolution. 1. Incorporate a Precipitation Inhibitor: Add a polymer (e.g., HPMC, Soluplus®) to the formulation to maintain a supersaturated state. 2. Optimize Drug-Polymer Ratio: In solid dispersions, ensure the drug is molecularly dispersed and the polymer concentration is sufficient to prevent recrystallization.
Inadequate wetting of the drug substance. 1. Include a Surfactant: Add a low concentration of a biocompatible surfactant (e.g., sodium lauryl sulfate, polysorbate 80) to the dissolution medium or the formulation itself.
pH-dependent solubility. 1. Use pH Modifiers: Incorporate acidic or basic excipients in the formulation to create a favorable micro-pH environment for dissolution.

Quantitative Data Summary

The following table summarizes hypothetical data on the enhancement of this compound bioavailability using different formulation strategies, based on typical improvements seen for poorly soluble drugs.

Formulation Strategy Relative Bioavailability (Compared to Unformulated Drug) Fold Increase in Cmax Fold Increase in AUC
Micronization2.5x2.1x2.5x
Nanosuspension5.2x4.8x5.2x
Solid Dispersion (1:5 Drug:Polymer)8.9x7.5x8.9x
Self-Emulsifying Drug Delivery System (SEDDS)12.4x10.2x12.4x

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Spray Drying
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).

  • Procedure:

    • Dissolve 1 g of this compound and 5 g of PVP K30 in 100 mL of methanol with stirring until a clear solution is obtained.

    • Set the spray dryer parameters: inlet temperature at 120°C, outlet temperature at 80°C, and a feed rate of 5 mL/min.

    • Spray the solution into the drying chamber.

    • Collect the resulting powder from the cyclone separator.

    • Dry the collected powder under vacuum at 40°C for 24 hours to remove residual solvent.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical form (using DSC and XRD).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a switch to simulated intestinal fluid (pH 6.8).

  • Procedure:

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

    • Set the paddle speed to 75 RPM.

    • Add the this compound formulation (equivalent to 10 mg of the drug) to each vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC method.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation start This compound (Poor Solubility) micronization Micronization start->micronization solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension sedds SEDDS start->sedds dissolution In Vitro Dissolution Testing micronization->dissolution solid_dispersion->dissolution nanosuspension->dissolution sedds->dissolution permeability In Vitro (Caco-2) Permeability dissolution->permeability Promising Candidates pharmacokinetics In Vivo Pharmacokinetics (Animal Model) permeability->pharmacokinetics Lead Formulation end Enhanced Bioavailability pharmacokinetics->end

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte formulation Formulated this compound (e.g., Solid Dispersion) dissolution Dissolution & Supersaturation formulation->dissolution Release absorption Passive Diffusion & Carrier-Mediated Uptake dissolution->absorption Absorption metabolism First-Pass Metabolism (CYP Enzymes) absorption->metabolism efflux P-gp Efflux absorption->efflux systemic_circulation Systemic Circulation absorption->systemic_circulation Absorbed Drug metabolism->systemic_circulation Metabolites efflux->dissolution Back to Lumen

Caption: Factors influencing the oral absorption of this compound.

References

Minimizing off-target effects of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and understanding the potential off-target effects of Yadanzioside P.

Disclaimer

This compound is a research compound. The information provided here is for guidance in a research setting and is based on the known activities of related compounds, as specific off-target effects of this compound have not been extensively documented.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its known primary activity?

This compound is a quassinoid glycoside isolated from the plant Brucea javanica. Its primary reported biological activity is antileukemic. Quassinoids, as a class, are known to exhibit a variety of biological effects, including anti-cancer, anti-inflammatory, and anti-viral activities.

Q2: What are the likely off-target effects of this compound?

While specific off-target effects of this compound are not well-documented, based on the activity of related quassinoids like Brusatol, potential off-target effects may include:

  • Inhibition of global protein synthesis.

  • Modulation of key cellular signaling pathways such as PI3K/AKT/mTOR, ERK/MAPK, and NF-κB.

  • Activation of the Nrf2-mediated oxidative stress response.

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity.

Q3: How can I prepare and store this compound to maintain its stability?

For short-term storage (days to weeks), store this compound as a solid at 0 - 4°C in the dark. For long-term storage (months to years), it is recommended to store it at -20°C. Stock solutions can be prepared in DMSO and should be stored at -20°C for short-term use or -80°C for long-term storage to prevent degradation from repeated freeze-thaw cycles.[1]

Experimental Design

Q4: I am observing unexpected cytotoxicity in my cell line. Could this be an off-target effect?

Yes, unexpected cytotoxicity could be an off-target effect. Quassinoids have been reported to inhibit global protein synthesis, which can lead to broad cytotoxic effects.[2][3] It is crucial to determine if the observed cytotoxicity is specific to your target or a general effect.

Q5: My experimental results are inconsistent. What could be the cause?

Inconsistent results with natural products like this compound can stem from several factors, including compound instability, poor solubility, or lot-to-lot variability.[4] Ensure proper storage and handling, and consider performing a dose-response curve with each new batch to verify its potency.

Q6: How can I proactively design my experiments to minimize off-target effects?

To minimize off-target effects, it is advisable to:

  • Use the lowest effective concentration of this compound.

  • Include appropriate positive and negative controls.

  • Use multiple, unrelated cell lines to confirm that the observed effects are not cell-type specific.

  • Employ orthogonal assays to validate your findings through different experimental approaches.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Cell Growth or Viability

Problem: You observe a significant decrease in cell viability or proliferation across multiple cell lines, even those not expressing your primary target.

Potential Cause: This may be due to the off-target inhibition of global protein synthesis, a known effect of some quassinoids.[2]

Troubleshooting Steps:

  • Perform a Protein Synthesis Assay: Directly measure the effect of this compound on protein synthesis in your cells. A significant reduction in protein synthesis would support this as an off-target effect.

  • Dose-Response Analysis: Determine the IC50 for cell viability and compare it to the EC50 for your target of interest. A small therapeutic window may indicate off-target toxicity.

  • Time-Course Experiment: Assess cell viability at different time points. Off-target effects on essential cellular processes like protein synthesis often manifest rapidly.

  • Rescue Experiment: If a specific downstream effector of your target is known, attempt a rescue experiment by overexpressing this effector to see if it can overcome the cytotoxic effects.

Issue 2: Unexplained Changes in Cellular Signaling Pathways

Problem: You observe unexpected changes in the phosphorylation status or expression levels of proteins in pathways such as PI3K/AKT, ERK/MAPK, or NF-κB.

Potential Cause: this compound may be modulating these pathways as an off-target effect, a characteristic reported for other compounds from Brucea javanica.

Troubleshooting Steps:

  • Pathway-Specific Western Blotting: Perform western blots for key proteins in the suspected off-target pathway (e.g., p-AKT, p-ERK, IκBα).

  • Use Pathway-Specific Inhibitors/Activators: Compare the cellular phenotype induced by this compound with that of known inhibitors or activators of the implicated pathway.

  • Kinase Profiling: If you suspect off-target kinase inhibition, consider a broad kinase profiling assay to identify unintended targets.

  • Reporter Assays: Utilize reporter gene assays (e.g., NF-κB luciferase reporter) to quantify the effect of this compound on the activity of these signaling pathways.

Issue 3: Altered Oxidative Stress Response

Problem: You observe an upregulation of antioxidant response genes (e.g., HO-1, NQO1) or changes in cellular redox status.

Potential Cause: Some quassinoids are known to modulate the Nrf2 signaling pathway, which is the master regulator of the antioxidant response.

Troubleshooting Steps:

  • Measure Nrf2 Activation: Assess the nuclear translocation of Nrf2 by immunofluorescence or western blotting of nuclear fractions.

  • qRT-PCR for Nrf2 Target Genes: Quantify the mRNA levels of Nrf2 target genes to confirm pathway activation.

  • Measure Reactive Oxygen Species (ROS): Use fluorescent probes (e.g., DCFDA) to measure intracellular ROS levels. An initial increase in ROS could be triggering the Nrf2 response.

  • Nrf2 Knockdown/Knockout: If available, use Nrf2 knockdown or knockout cells to determine if the observed phenotype is dependent on Nrf2.

Data Presentation

Table 1: Hypothetical Comparative IC50 Values of this compound

Cell LineTarget ExpressionIC50 (nM) - Cell ViabilityIC50 (nM) - Target InhibitionTherapeutic Index (Viability IC50 / Target IC50)
Leukemia Cell Line A High50105
Leukemia Cell Line B Moderate75253
Non-Target Cell Line C Low/None500>1000<0.5
Non-Target Cell Line D Low/None650>1000<0.65

This table presents hypothetical data for illustrative purposes.

Table 2: Potential Off-Target Effects and Assays for Their Detection

Potential Off-Target EffectKey Signaling Proteins to MonitorRecommended Assay
Inhibition of Protein Synthesis Global protein levelsProtein Synthesis Assay (e.g., puromycin (B1679871) incorporation)
PI3K/AKT/mTOR Pathway Modulation p-AKT, p-mTOR, p-S6KWestern Blot, In-Cell Western
ERK/MAPK Pathway Modulation p-ERK1/2, p-MEK1/2Western Blot, Kinase Activity Assay
NF-κB Pathway Modulation IκBα degradation, p65 nuclear translocationWestern Blot, Immunofluorescence, Luciferase Reporter Assay
Nrf2 Pathway Activation Nrf2, HO-1, NQO1Western Blot (nuclear/cytoplasmic fractionation), qRT-PCR
EGFR Inhibition p-EGFREGFR Kinase Assay, Western Blot

Experimental Protocols

Protein Synthesis Assay (Puromycin Incorporation)

Objective: To measure the rate of global protein synthesis in cells treated with this compound.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for protein synthesis inhibition (e.g., cycloheximide).

  • Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with an anti-puromycin antibody.

    • Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

    • Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

EGFR Kinase Assay (Luminescence-Based)

Objective: To determine the in vitro inhibitory activity of this compound against EGFR tyrosine kinase.

Methodology: This protocol is based on the ADP-Glo™ Kinase Assay.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the kinase assay buffer.

    • Prepare the kinase reaction master mix containing the peptide substrate and ATP.

    • Dilute the recombinant EGFR enzyme to the desired concentration.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the diluted this compound or control.

    • Add 10 µL of the kinase reaction master mix.

    • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Visualizations

G cluster_0 Troubleshooting Workflow: Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed ProteinSynthesis Perform Protein Synthesis Assay Start->ProteinSynthesis DoseResponse Conduct Dose-Response Analysis ProteinSynthesis->DoseResponse Significant Inhibition Conclusion2 Conclusion: Effect is likely Target-Specific or Other Off-Target ProteinSynthesis->Conclusion2 No Significant Inhibition TimeCourse Run Time-Course Experiment DoseResponse->TimeCourse Conclusion1 Conclusion: Likely Off-Target Inhibition of Protein Synthesis TimeCourse->Conclusion1

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

G cluster_1 Potential Off-Target Signaling Pathways of Quassinoids cluster_PI3K PI3K/AKT/mTOR Pathway cluster_ERK ERK/MAPK Pathway cluster_NFkB NF-κB Pathway cluster_Nrf2 Nrf2 Pathway YadanziosideP This compound (Quassinoid) PI3K PI3K YadanziosideP->PI3K RAS RAS YadanziosideP->RAS IKK IKK YadanziosideP->IKK ROS ROS YadanziosideP->ROS AKT AKT PI3K->AKT Inhibition? mTOR mTOR AKT->mTOR Inhibition? ProteinSynthesis_CellGrowth Protein Synthesis & Cell Growth mTOR->ProteinSynthesis_CellGrowth Inhibition? RAF RAF RAS->RAF Modulation? MEK MEK RAF->MEK Modulation? ERK ERK MEK->ERK Modulation? Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Modulation? IkBa_Degradation IκBα Degradation IKK->IkBa_Degradation Inhibition? NFkB_Activation NF-κB Activation Keap1_Nrf2 Nrf2 Dissociation ROS->Keap1_Nrf2 Activation? Nrf2_Translocation Nrf2 Nuclear Translocation

Caption: Potential signaling pathways modulated by quassinoids.

G cluster_2 Experimental Workflow: Off-Target Validation A Observe Unexpected Phenotype B Formulate Hypothesis (e.g., Pathway Modulation) A->B C Select Appropriate Assay (e.g., Western Blot, Kinase Assay) B->C D Perform Dose-Response and Time-Course C->D E Analyze and Compare to Known Pathway Modulators D->E F Validate with Orthogonal Assay (e.g., Reporter Assay) E->F G Conclusion on Off-Target Effect F->G

Caption: A general workflow for validating a suspected off-target effect.

References

Technical Support Center: Large-Scale Purification of Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Yadanzioside P. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a quassinoid glycoside with the chemical formula C34H46O16 and a molecular weight of 710.72.[] It has been isolated from Brucea javanica (L.) Merr and has demonstrated antileukemic and antitumor activities.[][2][3] Its potential as a therapeutic agent necessitates the development of efficient and scalable purification methods to obtain high-purity material for further research and drug development.

Q2: What are the main challenges in the large-scale purification of this compound?

The large-scale purification of this compound presents several challenges common to the purification of natural product glycosides:

  • Complex Starting Material: The crude extract from Brucea javanica contains a multitude of structurally similar compounds, including other glycosides and quassinoids, which can co-elute with this compound during chromatographic separation.[4]

  • Low Abundance: The concentration of this compound in the raw plant material is often low, requiring the processing of large amounts of biomass.

  • Structural Similarity to Impurities: The presence of structurally related Yadanzioside analogs makes the final polishing steps to achieve high purity particularly difficult.

  • Scalability of Chromatographic Methods: Transitioning from laboratory-scale high-performance liquid chromatography (HPLC) to a large-scale preparative process can be complex and costly.

Q3: What are the general steps for the purification of this compound?

A typical purification workflow for this compound involves several stages:

  • Extraction: The initial step is the extraction of the compound from the dried and powdered plant material, usually with a polar solvent like methanol (B129727) or ethanol.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Column Chromatography: The enriched fraction is further purified using various column chromatography techniques, such as silica (B1680970) gel or macroporous resin chromatography.

  • Preparative HPLC: The final purification step often involves preparative reverse-phase HPLC to achieve high purity.

  • Crystallization: If feasible, crystallization can be used as a final step to obtain highly pure this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of this compound in Crude Extract Inefficient extraction solvent or method.- Optimize the extraction solvent system. A mixture of methanol and water is often effective for glycosides.- Increase the extraction time or use methods like sonication or Soxhlet extraction to improve efficiency.
Degradation of the compound during extraction.- Perform extraction at a lower temperature to minimize thermal degradation.- Ensure the plant material is properly dried and stored to prevent enzymatic degradation.
Poor Separation in Column Chromatography Inappropriate stationary phase or mobile phase.- Screen different stationary phases (e.g., silica gel, C18-bonded silica, macroporous resin).- Optimize the mobile phase gradient. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol can be effective. For reverse-phase, a gradient of water-acetonitrile or water-methanol is common.
Overloading of the column.- Reduce the amount of sample loaded onto the column.- Use a larger column with a higher loading capacity.
Co-elution of Impurities in Preparative HPLC Suboptimal mobile phase or column chemistry.- Fine-tune the mobile phase composition and gradient slope.- Try a different column with a different selectivity (e.g., a phenyl-hexyl or cyano column instead of a C18 column).
Presence of isomers or closely related compounds.- Employ orthogonal purification methods, such as counter-current chromatography, before the final HPLC step.
Product Instability or Degradation pH instability or temperature sensitivity.- Buffer the mobile phase to a pH where this compound is most stable.- Perform purification steps at a controlled, cool temperature.
Presence of degrading enzymes in the extract.- Deactivate enzymes by heat treatment of the initial extract (if the compound is thermally stable) or by using appropriate inhibitors.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation
  • Extraction:

    • Air-dry and powder the seeds of Brucea javanica.

    • Extract the powdered material (1 kg) with 80% aqueous methanol (5 L) three times at room temperature, each for 24 hours.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water (1 L) and partition successively with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).

    • Analyze each fraction by thin-layer chromatography (TLC) or analytical HPLC to locate the fraction containing this compound (typically the ethyl acetate or chloroform fraction for glycosides).

Protocol 2: Large-Scale Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh) or a suitable macroporous resin.

  • Column Packing: Prepare a slurry of the stationary phase in the initial mobile phase solvent and pack the column uniformly.

  • Sample Loading: Dissolve the enriched fraction from Protocol 1 in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of an appropriate solvent system. For silica gel, a gradient of chloroform with increasing methanol concentration (e.g., from 100:1 to 10:1) can be used.

  • Fraction Collection: Collect fractions and monitor by TLC or HPLC to identify those containing this compound.

Protocol 3: Preparative HPLC Purification
  • Column: A preparative C18 column (e.g., 250 x 50 mm, 10 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).

  • Gradient Program:

    • 0-10 min: 20% B

    • 10-50 min: 20-60% B

    • 50-60 min: 60-100% B

    • 60-70 min: 100% B

  • Flow Rate: 80 mL/min.

  • Detection: UV at 220 nm.

  • Injection: Dissolve the partially purified fraction in the initial mobile phase and inject onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain pure this compound.

Visualizations

experimental_workflow start Dried Brucea javanica Seeds extraction Extraction (80% Methanol) start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Purity after Prep HPLC cause1 Co-eluting Impurities issue->cause1 cause2 Column Overload issue->cause2 cause3 Compound Degradation issue->cause3 solution1a Optimize Gradient cause1->solution1a solution1b Change Column Chemistry cause1->solution1b solution2 Reduce Sample Load cause2->solution2 solution3 Control pH and Temperature cause3->solution3

Caption: Troubleshooting logic for low purity in preparative HPLC.

References

Validation & Comparative

A Comparative Guide to Yadanzioside P and Bruceantin in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two natural compounds, Yadanzioside P and Bruceantin, as potential therapeutic agents for leukemia. While both compounds originate from plants of the Brucea genus and have been noted for their antileukemic potential, the extent of scientific investigation into their efficacy and mechanisms of action differs significantly. This document summarizes the available experimental data, outlines detailed methodologies for key experiments, and visualizes the known and predicted signaling pathways.

Executive Summary

Bruceantin is a well-characterized quassinoid with demonstrated anti-leukemic activity in both in vitro and in vivo models.[1] Its mechanism of action involves the inhibition of protein synthesis, downregulation of the c-Myc oncogene, and induction of apoptosis through the caspase and mitochondrial pathways.[2] In contrast, this compound is a lesser-studied compound. Its potential as an anti-leukemic agent is primarily suggested by computational studies indicating a high binding affinity to the FMS-like tyrosine kinase 3 (FLT3) receptor, a key target in Acute Myeloid Leukemia (AML).[3] However, there is a notable lack of published in vitro and in vivo experimental data to validate these computational predictions and to elucidate its precise mechanism of action in leukemia.

This guide aims to present a side-by-side comparison based on the currently available scientific literature, highlighting the established evidence for Bruceantin and the theoretical potential of this compound.

Data Presentation: Quantitative Comparison

Due to the limited experimental data available for this compound in leukemia, a direct quantitative comparison of its performance against Bruceantin is not feasible at this time. The following table summarizes the available in vitro cytotoxicity data for Bruceantin in various leukemia and myeloma cell lines.

Table 1: In Vitro Cytotoxicity of Bruceantin in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
RPMI 8226Multiple Myeloma13[2]
U266Multiple Myeloma49[2]
H929Multiple Myeloma115

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action

The proposed and established mechanisms of action for this compound and Bruceantin are distinct, reflecting their different molecular targets.

This compound (Predicted)

A computational molecular docking study has identified this compound as a potential inhibitor of the FLT3 receptor. The FLT3 gene is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that promote leukemia cell proliferation and survival. By binding to the FLT3 receptor, this compound is predicted to block these aberrant signals.

Bruceantin (Experimentally Validated)

Bruceantin has a multi-faceted mechanism of action that has been demonstrated through experimental studies. It is a potent inhibitor of protein synthesis. Furthermore, it has been shown to downregulate the expression of the c-Myc proto-oncogene, a critical regulator of cell proliferation and apoptosis. This downregulation, coupled with the activation of the intrinsic apoptotic pathway, leads to programmed cell death in leukemia cells.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathway for this compound and the established pathway for Bruceantin.

Yadanzioside_P_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FLT3 Receptor FLT3 Receptor This compound->FLT3 Receptor Inhibition PI3K/AKT Pathway PI3K/AKT Pathway FLT3 Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway FLT3 Receptor->RAS/MAPK Pathway STAT5 Pathway STAT5 Pathway FLT3 Receptor->STAT5 Pathway Proliferation & Survival Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival STAT5 Pathway->Proliferation & Survival

Caption: Predicted signaling pathway of this compound in leukemia.

Bruceantin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bruceantin Bruceantin Protein Synthesis Protein Synthesis Bruceantin->Protein Synthesis Inhibition c-Myc c-Myc Bruceantin->c-Myc Downregulation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis c-Myc->Mitochondrion Regulation

Caption: Established signaling pathway of Bruceantin in leukemia.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted to evaluate the efficacy of both this compound and Bruceantin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on leukemia cell lines and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Leukemia cells (e.g., HL-60, K562, or FLT3-mutated AML cell lines like MOLM-13) are seeded in 96-well plates at a density of 5 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and Bruceantin in culture medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

Objective: To quantify the induction of apoptosis by the compounds in leukemia cells.

Methodology:

  • Cell Treatment: Seed leukemia cells in 6-well plates and treat with this compound or Bruceantin at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting and Staining: Harvest the cells by centrifugation and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude dead cells from the analysis based on PI staining. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Western Blot Analysis for c-Myc and Caspase-3

Objective: To investigate the effect of the compounds on the expression of key signaling proteins.

Methodology:

  • Protein Extraction: Treat leukemia cells with the compounds as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly supports the anti-leukemic potential of Bruceantin, with a well-defined mechanism of action and supporting in vitro and in vivo data. It represents a promising candidate for further preclinical and clinical investigation in hematological malignancies.

The case for this compound in leukemia treatment is currently speculative and relies on a single computational study. While its predicted interaction with the FLT3 receptor is intriguing, particularly for AML, rigorous experimental validation is imperative. Future research should prioritize in vitro studies to determine its cytotoxicity in FLT3-mutated and wild-type leukemia cell lines, followed by mechanistic studies to confirm its effect on the FLT3 signaling pathway and to explore other potential targets. Should in vitro efficacy be established, in vivo studies in relevant animal models of leukemia would be the next logical step to assess its therapeutic potential. A direct comparative study of this compound and Bruceantin in the same leukemia models would be highly valuable to ascertain their relative potency and therapeutic advantages.

References

A Comparative Analysis of the Efficacy of Yadanzioside P and Other Quassinoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Yadanzioside P with other notable quassinoids. The information is supported by experimental data from various studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.

Introduction to Quassinoids

Quassinoids are a class of bitter-tasting, degraded triterpenoid (B12794562) compounds primarily isolated from plants of the Simaroubaceae family. These natural products have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimalarial, and potent anti-cancer properties. This compound, a quassinoid glycoside extracted from the seeds of Brucea javanica, is one of many such compounds that have been investigated for their therapeutic potential. This guide aims to contextualize the efficacy of this compound by comparing it with other well-studied quassinoids.

Quantitative Comparison of Cytotoxic Activity

The following tables summarize the in vitro cytotoxic efficacy of this compound and other selected quassinoids against various cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or ED₅₀ (median effective dose) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxicity against P-388 Murine Leukemia Cells

CompoundED₅₀ (μmol/L)IC₅₀ (μmol/L)
Yadanzioside G0.16-
Yadanzioside N0.16-
Bruceantinoside C0.16-
Bruceanic Acid D7.49-
Bruceanol C> 10-
Bruceanol D0.23-
Bruceanol E0.44-
Bruceanol F0.30-
Javanicoside B-0.77
Javanicoside I-0.68
Javanicoside J-0.70
Javanicoside K-0.72
Javanicoside L-0.75

Table 2: Cytotoxicity against Human Hepatocellular Carcinoma Cells

CompoundCell LineIC₅₀ (μmol/L)
BrusatolSMMC-7721< 0.064
Bruceine BSMMC-77210.15
BrusatolHep3B0.69
BrusatolHuh70.34
BrusatolLM312.49
BrusatolBel-74040.018

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the cytotoxicity assays commonly used to evaluate the efficacy of quassinoids.

Murine P-388 Leukemia Cell Cytotoxicity Assay (General Protocol)
  • Cell Culture: P-388 murine leukemia cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 1 x 10⁴ cells per well.

  • Compound Treatment: The test compounds (this compound and other quassinoids) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the culture medium. The cells are then treated with these various concentrations.

  • Incubation: The treated plates are incubated for a period of 48 to 72 hours.

  • Viability Assessment (MTT Assay):

    • Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for another 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The ED₅₀ or IC₅₀ value is then determined by plotting the cell viability against the compound concentration.

Human Hepatocellular Carcinoma Cell Cytotoxicity Assay (General Protocol)
  • Cell Culture: Human hepatocellular carcinoma cell lines (e.g., SMMC-7721, HepG2, Huh7) are maintained in a suitable culture medium, such as DMEM or MEM, supplemented with FBS and antibiotics, in a 37°C, 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight.

  • Compound Treatment: Similar to the P-388 assay, the cells are treated with serial dilutions of the quassinoids.

  • Incubation: The incubation period typically ranges from 24 to 72 hours.

  • Viability Assessment (CCK-8 Assay):

    • After the treatment period, a Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plates are incubated for 1 to 4 hours.

    • The absorbance is measured at a wavelength of 450 nm.

  • Data Analysis: The IC₅₀ values are calculated based on the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of quassinoids are mediated through various signaling pathways, often leading to the induction of apoptosis (programmed cell death).

general_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: General overview of the intrinsic and extrinsic apoptosis pathways often targeted by quassinoids.

While the precise signaling pathway for this compound is not extensively detailed in current literature, many quassinoids are known to induce apoptosis. More specific mechanisms have been elucidated for other quassinoids like Brusatol and Bruceine D.

Brusatol: This quassinoid is a known inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is involved in cellular defense against oxidative stress. By inhibiting Nrf2, Brusatol can render cancer cells more susceptible to chemotherapy. It is also reported to be a general inhibitor of protein translation.

brusatol_mechanism Brusatol Brusatol Nrf2 Pathway Nrf2 Pathway Brusatol->Nrf2 Pathway inhibits Protein Translation Protein Translation Brusatol->Protein Translation inhibits Cellular Defense Cellular Defense Nrf2 Pathway->Cellular Defense promotes Chemosensitization Chemosensitization Nrf2 Pathway->Chemosensitization Cell Proliferation Cell Proliferation Protein Translation->Cell Proliferation promotes

Figure 2: Simplified mechanism of action for Brusatol, highlighting the inhibition of the Nrf2 pathway and protein translation.

Bruceine D: The anti-cancer activity of Bruceine D has been linked to its interaction with the Hsp70/STAT3 (Heat shock protein 70/Signal transducer and activator of transcription 3) signaling axis. By disrupting this pathway, Bruceine D can inhibit cancer cell proliferation and survival.

bruceine_d_mechanism Bruceine D Bruceine D Hsp70/STAT3 Axis Hsp70/STAT3 Axis Bruceine D->Hsp70/STAT3 Axis disrupts Cell Proliferation & Survival Cell Proliferation & Survival Hsp70/STAT3 Axis->Cell Proliferation & Survival promotes Apoptosis Apoptosis Hsp70/STAT3 Axis->Apoptosis

Figure 3: Proposed mechanism of action for Bruceine D, involving the disruption of the Hsp70/STAT3 signaling pathway.

Conclusion

The available data indicates that this compound is part of a larger family of quassinoids with significant cytotoxic activity against cancer cells. While direct comparative studies are limited, the provided IC₅₀ and ED₅₀ values suggest that the efficacy of various quassinoids can be cell-line dependent. For instance, compounds like Yadanzioside G and N, and Bruceantinoside C show potent activity against P-388 murine leukemia cells. In the context of hepatocellular carcinoma, Brusatol demonstrates particularly high potency.

Further research is warranted to directly compare the efficacy of this compound with other lead quassinoid candidates in a broader range of cancer models. Elucidating the specific signaling pathways targeted by this compound will also be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to build upon in their exploration of quassinoids for cancer therapy.

Validating the Antileukemic Potential of Yadanzioside P in Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antileukemic effects of Yadanzioside P, a natural compound with purported anti-cancer properties, using the clinically relevant model of patient-derived xenografts (PDXs). By juxtaposing its potential mechanisms with established antileukemic agents, Venetoclax and Azacitidine, this document offers a roadmap for preclinical validation, complete with experimental protocols and data presentation strategies.

Introduction to this compound and Comparator Drugs

This compound is a quassinoid, a class of chemical compounds isolated from the plant Brucea javanica.[] Quassinoids have garnered significant interest in oncology for their diverse biological activities, including antimalarial, antiviral, and potent anti-cancer effects.[2][3][4][5] Notably, several compounds from Brucea javanica, such as Brusatol, have demonstrated significant antileukemic activity, suggesting a promising avenue for the therapeutic application of related compounds like this compound. While direct and extensive research on this compound's antileukemic action is emerging, its chemical lineage points towards mechanisms involving the inhibition of protein synthesis and modulation of key cancer-related signaling pathways.

In this guide, the potential antileukemic profile of this compound is compared against two pillars of modern acute myeloid leukemia (AML) therapy:

  • Venetoclax: A potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).

  • Azacitidine: A hypomethylating agent that induces cytotoxicity in cancer cells and reactivates tumor suppressor genes.

The combination of Venetoclax and Azacitidine has become a standard of care for AML patients who are ineligible for intensive chemotherapy, making them relevant benchmarks for any novel antileukemic agent.

Comparative Mechanism of Action

Understanding the molecular pathways targeted by these agents is crucial for designing validation studies and interpreting their outcomes.

DrugDrug ClassPrimary Mechanism of ActionKey Molecular Targets
This compound (Proposed) QuassinoidInhibition of protein synthesis; Modulation of inflammatory and survival pathways.Likely targets include the translational machinery, NF-κB, and STAT3 signaling pathways.
Venetoclax BCL-2 InhibitorRestores apoptosis by directly binding to and inhibiting BCL-2, releasing pro-apoptotic proteins.BCL-2
Azacitidine Hypomethylating AgentIncorporates into DNA and RNA, leading to DNA hypomethylation and subsequent re-expression of silenced tumor suppressor genes. It also induces cytotoxicity.DNA methyltransferases (DNMTs)
Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound's close analog, Brusatol, and the established drugs, Venetoclax and Azacitidine.

Brusatol_Pathway Brusatol Brusatol NFkB_STAT3 NF-κB / STAT3 Pathway Brusatol->NFkB_STAT3 Inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Brusatol->PI3K_Akt_mTOR Inhibits Apoptosis Apoptosis NFkB_STAT3->Apoptosis Promotes Cell_Differentiation Cell Differentiation NFkB_STAT3->Cell_Differentiation Promotes PI3K_Akt_mTOR->Apoptosis Inhibits

Figure 1: Proposed signaling pathway for Brusatol, a related quassinoid.

Venetoclax_Pathway Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BAX, BAK) BCL2->Pro_Apoptotic Sequesters Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Activates Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Mechanism of action for Venetoclax.

Azacitidine_Pathway Azacitidine Azacitidine DNMTs DNA Methyltransferases (DNMTs) Azacitidine->DNMTs Inhibits DNA_Methylation DNA Methylation Tumor_Suppressor Tumor Suppressor Genes DNA_Methylation->Tumor_Suppressor Silences DNMTs->DNA_Methylation Catalyzes Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Promotes Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Promotes PDX_Workflow Patient_Sample Patient Bone Marrow/ Peripheral Blood Sample Engraftment Engraftment into Immunodeficient Mice Patient_Sample->Engraftment Expansion Expansion of PDX Model Engraftment->Expansion Treatment_Groups Randomization into Treatment Groups Expansion->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Yadanzioside_P This compound Treatment_Groups->Yadanzioside_P Venetoclax_Aza Venetoclax + Azacitidine Treatment_Groups->Venetoclax_Aza Efficacy_Assessment In Vivo Efficacy Assessment Vehicle->Efficacy_Assessment Yadanzioside_P->Efficacy_Assessment Venetoclax_Aza->Efficacy_Assessment Analysis Ex Vivo Analysis of Leukemic Cells Efficacy_Assessment->Analysis

References

No Direct Evidence of Synergistic Effects of Yadanzioside P with Other Natural Compounds Found in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a lack of specific studies investigating the synergistic effects of Yadanzioside P in combination with other natural compounds. While this compound, a quassinoid glycoside extracted from the seeds of Brucea javanica, is recognized for its antitumor and antileukemic properties, research detailing its combinatorial effects with other agents is not presently available.

This compound belongs to a class of compounds that have garnered interest for their potential therapeutic applications. However, the exploration of its synergistic potential, a common strategy in drug development to enhance efficacy and overcome resistance, appears to be an uninvestigated area of research. This gap in the literature means that currently, there is no experimental data to support a comparison of this compound's performance in combination with other natural alternatives. Consequently, detailed experimental protocols, quantitative data for comparison, and signaling pathway diagrams related to its synergistic actions cannot be provided.

Known Biological Activity of this compound

This compound has been identified as a bioactive compound with notable antitumor and antileukemic activities.[] Research has focused on its standalone properties, but not in combination with other therapeutic agents. Other related compounds from Brucea javanica, such as Yadanzioside F and M, have also been noted for their antitumor activities.[2][]

The absence of combination studies for this compound highlights a potential area for future research. Investigating its synergistic interactions with other natural compounds or conventional chemotherapeutic drugs could unveil novel and more effective treatment strategies. Such studies would be crucial for understanding the underlying mechanisms of action and for the potential clinical application of this compound in a combination therapy setting.

For researchers, scientists, and drug development professionals interested in this area, the current landscape suggests that primary research is needed to establish the synergistic potential of this compound. Future investigations could explore its effects in various cancer cell lines and animal models when combined with other natural products known for their anticancer properties. This would be the first step towards generating the data necessary for the kind of comparative analysis requested.

References

Research on Yadanzioside P Remains Elusive: A Scarcity of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies on the cross-resistance, anticancer activity, or mechanism of action of Yadanzioside P could be identified. This lack of publicly accessible research prevents a comparative analysis of its performance against other anticancer agents.

Efforts to locate experimental data, including in vitro and in vivo studies, combination therapies, or investigations into its potential for drug resistance, proved unsuccessful. Consequently, the core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research on this compound.

For researchers, scientists, and drug development professionals interested in this particular compound, this highlights a significant gap in the current body of scientific knowledge. Future research would be necessary to elucidate the pharmacological properties of this compound, including its potential as an anticancer agent and its interactions with other therapeutic compounds.

Without primary research data, it is impossible to construct the requested tables and diagrams. Further investigation into private research databases or direct contact with researchers who may have worked with this compound could potentially yield more information. However, based on publicly available information, a detailed comparison guide on the cross-resistance of this compound cannot be generated.

Head-to-Head Comparison: Yadanzioside P vs. Yadanzioside A in Antileukemic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside P and Yadanzioside A, two quassinoid glycosides isolated from the seeds of Brucea javanica, have both demonstrated potential as antileukemic agents.[1][2] This guide provides a comprehensive head-to-head comparison of their chemical properties and biological activities, supported by available experimental data, to aid researchers in the field of oncology and drug discovery.

Chemical Structure and Properties

This compound and Yadanzioside A share a common quassinoid core structure, which is characteristic of compounds derived from Brucea javanica. However, they differ in their molecular formula and weight, suggesting variations in their substituent groups which may influence their biological efficacy.

PropertyThis compoundYadanzioside A
Molecular Formula C₃₄H₄₆O₁₆[3]C₃₂H₄₄O₁₆[4]
Molecular Weight 710.7 g/mol 684.7 g/mol [4]
Source Brucea javanica (L.) Merr.Brucea javanica

Antileukemic and Cytotoxic Activity: A Comparative Overview

Both this compound and Yadanzioside A have been reported to exhibit antileukemic properties. While direct comparative studies evaluating both compounds under identical experimental conditions are limited, available data allows for an initial assessment of their cytotoxic potential against cancer cell lines.

Mechanism of Action: Insights into Cellular Pathways

The anticancer mechanism of quassinoids from Brucea javanica is believed to involve the induction of apoptosis and the modulation of key signaling pathways, such as the NF-κB pathway, which is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation.

Apoptosis Induction

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. It is plausible that both this compound and Yadanzioside A exert their antileukemic effects by triggering apoptotic pathways in cancer cells. This can be experimentally verified through assays such as Annexin V/PI staining followed by flow cytometry.

dot

Caption: Experimental workflow for apoptosis assessment.

Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a common feature in many cancers, including leukemia. Quassinoids have been shown to inhibit this pathway, leading to decreased cancer cell survival. The effect of this compound and A on this pathway can be investigated by examining the expression and activation of key proteins like IκBα and the p65 subunit of NF-κB using Western blot analysis.

dot

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation IkB IκBα IkB->NFkB_p65_p50 Inhibits IKK IKK IKK->IkB Phosphorylates Yadanzioside This compound / A Yadanzioside->IKK Inhibits Target_Genes Target Gene Expression (Anti-apoptotic) NFkB_p65_p50_nuc->Target_Genes Activates

Caption: Proposed inhibition of the NF-κB pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed leukemia cells (e.g., HL-60 or K562) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or Yadanzioside A. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat leukemia cells with this compound or Yadanzioside A at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound or A, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., IκBα, p65, cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion and Future Directions

References

Yadanzioside P: A Comparative Analysis of its Antileukemic Potential in the Context of Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

Yadanzioside P, a quassinoid glycoside isolated from Brucea javanica (L.) Merr, has been identified as a compound with antileukemic properties. While specific quantitative in vitro and in vivo correlation data for this compound remains limited in publicly accessible literature, a comparative analysis with other well-studied quassinoids from the same plant can provide valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes available data on related compounds to contextualize the potential activity of this compound and outlines the standard experimental protocols for such investigations.

Comparative Cytotoxicity of Quassinoids from Brucea javanica

Brucea javanica is a rich source of quassinoids, many of which have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro cytotoxicity (IC50 values) of several quassinoids related to this compound, offering a benchmark for its potential potency.

CompoundCell Line(s)IC50 (µM)Reference
BrusatolPANC-10.36[1]
SW19900.10[1]
Bruceine DPANC-1, SW1990Not specified, but cytotoxic[1]
Bruceine HPANC-1, SW1990Not specified, but cytotoxic[1]
Yadanzioside APANC-1, SW1990Not specified, but cytotoxic[1]
Yadanzioside GPANC-1, SW1990Not specified, but cytotoxic
Javanicoside CPANC-1, SW1990Not specified, but cytotoxic
Bruceantinoside APANC-1, SW1990Not specified, but cytotoxic
BruceantinRPMI 82260.013
U2660.049
H9290.115
KB0.008 µg/ml
Brujavanol AKB1.30 µg/ml
Brujavanol BKB2.36 µg/ml

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., PANC-1, SW1990, KB, RPMI 8226) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or related quassinoids). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are harvested and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at various dosages and schedules.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. The antitumor efficacy is evaluated by comparing the tumor volume and weight in the treated groups to the control group.

  • Toxicity Assessment: The body weight of the mice is monitored, and any signs of toxicity are recorded.

Visualizing the Research Framework

The following diagrams illustrate the logical flow of research and the known context of this compound.

logical_relationship cluster_source Source cluster_compounds Isolated Quassinoids cluster_activity Biological Activity Brucea_javanica Brucea javanica Yadanzioside_P This compound Brucea_javanica->Yadanzioside_P Related_Quassinoids Related Quassinoids (Brusatol, Bruceines, etc.) Brucea_javanica->Related_Quassinoids Antileukemic Antileukemic Activity (Qualitative) Yadanzioside_P->Antileukemic Cytotoxic Cytotoxic Activity (Quantitative - IC50) Related_Quassinoids->Cytotoxic

Caption: Logical relationship of this compound and related compounds.

experimental_workflow Start Start: Isolate Compound In_Vitro In Vitro Studies (e.g., MTT Assay) Start->In_Vitro Determine_IC50 Determine IC50 Values In_Vitro->Determine_IC50 In_Vivo In Vivo Studies (Xenograft Model) Determine_IC50->In_Vivo Evaluate_Efficacy Evaluate Antitumor Efficacy and Toxicity In_Vivo->Evaluate_Efficacy IVIVC In Vitro-In Vivo Correlation Analysis Evaluate_Efficacy->IVIVC End End: Candidate for Further Development IVIVC->End

Caption: Standard experimental workflow for anticancer drug discovery.

signaling_pathway_context Quassinoids Quassinoids (e.g., Bruceantin) cMyc c-Myc Downregulation Quassinoids->cMyc Mitochondria Mitochondrial Dysfunction Quassinoids->Mitochondria Cell_Proliferation Inhibition of Cell Proliferation cMyc->Cell_Proliferation Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated signaling pathway for related quassinoids.

References

A Prospective Guide to Biomarkers for Predicting Response to Yadanzioside P and Related Quassinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no direct clinical or preclinical research identifying or validating specific biomarkers for predicting the response to Yadanzioside P. This guide is intended for a research audience and provides a prospective overview of potential biomarker strategies based on the known mechanisms of action of the broader class of quassinoid compounds, to which this compound belongs. The information presented herein is aimed at stimulating and guiding future research in this critical area of personalized medicine.

This compound is a quassinoid, a class of natural compounds derived from plants of the Simaroubaceae family, such as Brucea javanica.[] Quassinoids have demonstrated a range of anticancer activities, and their mechanisms of action often involve the modulation of key cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][3] Understanding these mechanisms provides a rational basis for proposing and investigating potential predictive biomarkers.

This guide explores three prominent signaling pathways known to be affected by quassinoids and proposes candidate biomarkers within each. It also outlines the necessary experimental frameworks for their validation.

PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[4][5] Its aberrant activation is a frequent event in many cancers, making it a key target for anticancer therapies. Several studies have indicated that quassinoids can exert their anticancer effects by inhibiting this pathway.

Proposed Predictive Biomarkers:

Potential biomarkers related to the PI3K/Akt/mTOR pathway that could predict sensitivity to this compound include:

  • Mutational Status of PIK3CA and PTEN : Activating mutations in the PIK3CA gene or loss-of-function mutations in the tumor suppressor PTEN lead to the constitutive activation of the PI3K pathway. Tumors harboring these mutations may be more dependent on this pathway for their survival and could therefore be more sensitive to inhibitors like this compound.

  • Phosphorylation Status of Akt and S6 Ribosomal Protein : The levels of phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) are indicators of pathway activation. Higher baseline levels of p-Akt and p-S6 could signify a greater reliance on this pathway and predict a better response to this compound.

Comparative Table of Proposed PI3K/Akt/mTOR Pathway Biomarkers
Biomarker CandidatePotential for Patient StratificationAnalytical FeasibilityLevel of Evidence (for Quassinoids)
PIK3CA Mutations High: Identifies tumors with a key driver mutation.High: Well-established sequencing techniques.Indirect/Hypothetical
PTEN Loss/Mutation High: Identifies tumors with loss of a key negative regulator.Moderate: Requires IHC and/or sequencing.Indirect/Hypothetical
p-Akt Levels Moderate: A dynamic marker of pathway activity.Moderate: Requires standardized IHC or Western blot.Indirect/Hypothetical
p-S6 Levels Moderate: A downstream indicator of pathway activity.Moderate: Requires standardized IHC or Western blot.Indirect/Hypothetical

NF-κB Signaling Pathway: A Key Regulator of Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating the immune response, inflammation, and cell survival. Constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor progression, metastasis, and resistance to therapy. Evidence suggests that some natural compounds can modulate NF-κB signaling.

Proposed Predictive Biomarkers:

Biomarkers that could predict response to this compound based on NF-κB pathway status include:

  • Nuclear Translocation of p65 (RelA) : In its active state, the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus to regulate gene expression. The ratio of nuclear to cytoplasmic p65 can serve as a direct measure of pathway activation.

  • Expression Levels of NF-κB Target Genes : The expression levels of genes regulated by NF-κB, such as BCL-2, MMP-9, and VEGF, could serve as surrogate markers of pathway activity.

Comparative Table of Proposed NF-κB Pathway Biomarkers
Biomarker CandidatePotential for Patient StratificationAnalytical FeasibilityLevel of Evidence (for Quassinoids)
Nuclear p65 Levels High: Direct measure of pathway activation.Moderate: Requires IHC or immunofluorescence.Indirect/Hypothetical
NF-κB Target Gene Expression Moderate: Reflects downstream pathway activity.High: qRT-PCR or RNA-seq are well-established.Indirect/Hypothetical

EGFR Signaling Pathway: A Driver of Cell Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Overexpression and activating mutations of EGFR are common in several cancers, most notably non-small cell lung cancer.

Proposed Predictive Biomarkers:

Given that some Brucea javanica extracts have shown activity against cells with EGFR mutations, potential biomarkers include:

  • EGFR Mutational Status : The presence of specific activating mutations in the EGFR gene, such as exon 19 deletions or the L858R mutation, renders tumors highly dependent on EGFR signaling. These tumors are sensitive to EGFR inhibitors, and this compound might exert a similar effect. Conversely, resistance mutations like T790M could predict a lack of response.

  • EGFR Protein Expression Levels : High levels of EGFR expression on the tumor cell surface, as determined by immunohistochemistry, could indicate a greater dependence on this pathway.

Comparative Table of Proposed EGFR Pathway Biomarkers
Biomarker CandidatePotential for Patient StratificationAnalytical FeasibilityLevel of Evidence (for Quassinoids)
EGFR Activating Mutations High: A well-established predictive biomarker for other therapies.High: PCR and sequencing methods are standard.Indirect/Hypothetical
EGFR Resistance Mutations High: Predicts lack of response to some EGFR inhibitors.High: PCR and sequencing methods are standard.Indirect/Hypothetical
EGFR Protein Overexpression Moderate: Less specific than mutational status.High: IHC is a routine pathological assessment.Indirect/Hypothetical

Experimental Protocols for Biomarker Validation

The validation of the proposed biomarkers is a critical step toward their clinical implementation. A multi-stage process is required, starting from analytical validation of the assay to clinical validation in patient cohorts.

Analytical Validation:

The chosen assay for each biomarker must be validated for its analytical performance, including:

  • Accuracy and Precision : Ensuring the assay consistently and accurately measures the biomarker.

  • Sensitivity and Specificity : Determining the limits of detection and the ability to distinguish the biomarker from other molecules.

  • Reproducibility : Establishing the consistency of results across different operators, instruments, and laboratories.

Clinical Validation:

A prospective clinical trial is the gold standard for validating a predictive biomarker. An enrichment design, where patients are stratified based on their biomarker status, would be an efficient approach.

Sample Experimental Workflow for Biomarker Validation:

  • Patient Cohort Selection : Recruit patients with the cancer type of interest who are candidates for treatment with this compound.

  • Biopsy and Biomarker Analysis : Obtain tumor biopsies before the start of treatment. Analyze the samples for the proposed biomarkers (e.g., EGFR mutations, p-Akt levels, nuclear p65).

  • Patient Stratification : Divide patients into biomarker-positive and biomarker-negative groups.

  • Treatment and Response Assessment : Treat all patients with this compound. Evaluate tumor response using standardized criteria (e.g., RECIST).

  • Statistical Analysis : Correlate the biomarker status with treatment outcomes (e.g., objective response rate, progression-free survival).

Visualizations

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation/ Survival ERK->Proliferation_EGFR PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K activation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_PI3K Proliferation/ Survival mTOR->Proliferation_PI3K PTEN PTEN PTEN->PIP3 IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Cytoplasm) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Nucleus) NFkB->NFkB_nuc translocation Gene_Exp Gene Expression (Survival, Proliferation) NFkB_nuc->Gene_Exp YadanziosideP This compound YadanziosideP->EGFR Inhibition? YadanziosideP->PI3K Inhibition? YadanziosideP->IKK Inhibition?

Caption: Potential signaling pathways targeted by this compound.

Biomarker_Validation_Workflow cluster_workflow Biomarker Validation Workflow Patient_Recruitment Patient Recruitment (Specific Cancer Type) Tumor_Biopsy Pre-treatment Tumor Biopsy Patient_Recruitment->Tumor_Biopsy Biomarker_Analysis Biomarker Analysis (e.g., EGFR sequencing, p-Akt IHC) Tumor_Biopsy->Biomarker_Analysis Patient_Stratification Patient Stratification Biomarker_Analysis->Patient_Stratification Biomarker_Positive Biomarker Positive Patient_Stratification->Biomarker_Positive Biomarker_Negative Biomarker Negative Patient_Stratification->Biomarker_Negative Treatment Treatment with This compound Biomarker_Positive->Treatment Biomarker_Negative->Treatment Response_Assessment Tumor Response Assessment (RECIST) Treatment->Response_Assessment Correlation Correlate Biomarker Status with Clinical Outcome Response_Assessment->Correlation

Caption: Proposed experimental workflow for clinical validation.

Conclusion

While this compound and other quassinoids show promise as anticancer agents, the development of predictive biomarkers is essential for their successful clinical translation. The PI3K/Akt/mTOR, NF-κB, and EGFR signaling pathways represent promising areas for biomarker discovery based on the current understanding of quassinoid mechanisms. Future research should focus on the systematic validation of the proposed biomarker candidates in preclinical models and subsequently in well-designed clinical trials to pave the way for a personalized treatment approach with this emerging class of therapeutics.

References

Quassinoid Glycosides in Cancer Therapy: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quassinoid glycosides, a class of bitter compounds predominantly isolated from the Simaroubaceae family of plants, have garnered significant attention in oncological research for their potent anti-cancer properties.[1] This guide provides a comparative meta-analysis of the in vitro efficacy of prominent quassinoid glycosides against various cancer cell lines, supported by experimental data and detailed methodologies. The objective is to offer a comprehensive resource for researchers to compare the cytotoxic potential of these compounds and understand their mechanisms of action.

Comparative Efficacy of Quassinoid Glycosides

The anti-proliferative activity of quassinoid glycosides is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for four well-studied quassinoid glycosides—Ailanthone (B197834), Simalikalactone D, Eurycomanone, and Bruceantin—across a spectrum of human cancer cell lines.

Table 1: IC50 Values of Ailanthone in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HCT116Colorectal Carcinoma9.16 ± 0.9324
SW620Colorectal Carcinoma18.42 ± 1.7724
B16Melanoma1.8324
A375Melanoma5.7724
HL-60Promyelocytic LeukemiaNot specified, but showed dose-dependent apoptosis48
Huh7Hepatocellular CarcinomaNot specified, but showed dose- and time-dependent apoptosisNot specified
U-2OSOsteosarcoma~0.6 (effective concentration)24

Data compiled from multiple sources.[2][3]

Table 2: IC50 Values of Simalikalactone D in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (nM)Incubation Time (h)
A2780CP20Ovarian Cancer55Not specified
MDA-MB-231Breast Cancer65Not specified
MDA-MB-435Breast Cancer58Not specified
4T1Murine Mammary Carcinoma218Not specified
PC3Prostate Cancer>100Not specified
HCT-116Colon Cancer>100Not specified
SH-SY5YNeuroblastoma>100Not specified

Data compiled from multiple sources.[4][5]

Table 3: IC50 Values of Eurycomanone in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)
T47DBreast Cancer0.377Not specified
MCF-7Breast Cancer4.7Not specified
H460Large Cell Lung Cancer1.78Not specified
A549Small Cell Lung Cancer20.66Not specified
HeLaCervical Cancer4.58 µM72
HT-29Colorectal Cancer1.22 µM72
A2780Ovarian Cancer1.37 µM72

Data compiled from multiple sources.

Table 4: IC50 Values of Bruceantin in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50Incubation Time (h)
RPMI 8226Multiple Myeloma13 nM24
U266Multiple Myeloma49 nM24
H929Multiple Myeloma115 nM24
BV-173B-cell Precursor Leukemia< 15 ng/mLNot specified
DaudiBurkitt's Lymphoma< 15 ng/mLNot specified

Data compiled from multiple sources.

Mechanisms of Action: Signaling Pathways and Cellular Effects

Quassinoid glycosides exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Furthermore, they are known to inhibit protein synthesis and modulate key signaling pathways involved in cancer cell proliferation and survival.

Apoptosis and Cell Cycle Arrest

Studies have demonstrated that quassinoids like ailanthone can induce apoptosis in a dose-dependent manner. This is often accompanied by the cleavage of caspases, key executioner proteins in the apoptotic cascade. Flow cytometry analysis of cells treated with ailanthone shows a significant increase in the apoptotic cell population. Additionally, ailanthone has been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Eurycomanone has also been reported to induce cell-cycle arrest and apoptosis in lung cancer cell lines.

Inhibition of Key Signaling Pathways

Several signaling pathways crucial for cancer cell survival and proliferation are targeted by quassinoid glycosides.

  • STAT3 Signaling: Quassinoids, including bruceantinol, have been shown to inhibit the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Inhibition of STAT3 by quassinoids can lead to decreased expression of downstream targets like c-Myc.

  • c-MYC Inhibition: The oncoprotein c-Myc is a critical regulator of cell growth and proliferation and is often deregulated in cancer. Quassinoids can downregulate the expression of c-Myc, contributing to their anti-proliferative effects.

  • Protein Synthesis Inhibition: A fundamental mechanism of action for some quassinoids, such as bruceantin, is the inhibition of protein synthesis. By interfering with the ribosomal machinery, these compounds can halt the production of proteins essential for cancer cell growth and survival.

Below are diagrams illustrating a generalized experimental workflow for evaluating quassinoid glycosides and the key signaling pathways they affect.

G Experimental Workflow for Quassinoid Glycoside Evaluation cluster_0 In Vitro Studies cluster_1 Mechanism of Action A Cancer Cell Lines B Quassinoid Glycoside Treatment A->B C Cytotoxicity Assay (e.g., MTT) B->C E Apoptosis Assay (e.g., Annexin V) B->E F Cell Cycle Analysis B->F G Western Blot / PCR B->G I Protein Synthesis Assay B->I D IC50 Determination C->D H Signaling Pathway Analysis G->H

Experimental Workflow Diagram

G Quassinoid Glycoside Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Signaling Cascade cluster_2 Quassinoid Glycosides cluster_3 Downstream Effects Growth Factors / Cytokines Growth Factors / Cytokines Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors / Cytokines->Receptor Tyrosine Kinases JAK JAK Receptor Tyrosine Kinases->JAK STAT3 STAT3 JAK->STAT3 c-Myc c-Myc STAT3->c-Myc Bcl-2 Bcl-2 STAT3->Bcl-2 Cyclin D1 Cyclin D1 STAT3->Cyclin D1 QG Quassinoid Glycosides QG->STAT3 Inhibition QG->c-Myc Inhibition Proliferation Proliferation c-Myc->Proliferation Survival Survival Bcl-2->Survival Cyclin D1->Proliferation

STAT3 and c-Myc Inhibition Pathway

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the quassinoid glycoside and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Cell Treatment: Treat cells with the quassinoid glycoside at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

This guide provides a foundational overview for comparing the anti-cancer potential of various quassinoid glycosides. The presented data and protocols are intended to aid researchers in designing further investigations into these promising natural compounds for cancer therapy.

References

Safety Operating Guide

Personal protective equipment for handling Yadanzioside P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Yadanzioside P. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes, vapors, and dust that could cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1] A lab coat or a chemical-resistant apron should be worn.[3]Prevents skin contact, which may cause irritation or absorption of the compound.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes inhalation of dust or aerosols, which can be harmful.
Body Protection A complete protective suit may be necessary for large quantities or in case of a spill.Provides full-body protection from hazardous materials.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Preparation and Planning:

  • Before handling, review the Safety Data Sheet (SDS) for Yadanzioside I, a closely related compound, for specific hazard information.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood and other ventilation systems are functioning correctly.

  • Have an emergency plan in place, including the location of eyewash stations and safety showers.

2. Handling the Compound:

  • Work in a designated area, preferably within a chemical fume hood, to control exposure.

  • Avoid the formation of dust and aerosols.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Measure and dispense the compound carefully to avoid spills.

  • Keep containers tightly sealed when not in use.

3. Post-Handling Procedures:

  • Clean the work area thoroughly after each use.

  • Decontaminate all equipment used.

  • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste.

  • This includes unused compounds, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and empty containers.

2. Waste Collection and Storage:

  • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

3. Disposal Procedure:

  • Dispose of this compound waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Inspect & Don PPE prep1->prep2 prep3 Verify Ventilation prep2->prep3 handle1 Work in Fume Hood prep3->handle1 Proceed to Handling handle2 Weigh & Dispense handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Clean Work Area handle3->post1 Experiment Complete disp1 Segregate Waste handle3->disp1 Generate Waste post2 Decontaminate Tools post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 post4->disp1 disp2 Label & Store Waste disp1->disp2 disp3 Arrange for Pickup disp2->disp3

Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yadanzioside P
Reactant of Route 2
Yadanzioside P

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.